Technical Documentation Center

N-Boc-O-(2-bromophenyl)-D-serine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Boc-O-(2-bromophenyl)-D-serine

Core Science & Biosynthesis

Foundational

"N-Boc-O-(2-bromophenyl)-D-serine" CAS number lookup

An In-Depth Technical Guide to N-Boc-O-(2-bromophenyl)-D-serine This guide provides a comprehensive technical overview of N-Boc-O-(2-bromophenyl)-D-serine, a specialized amino acid derivative with significant potential i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Boc-O-(2-bromophenyl)-D-serine

This guide provides a comprehensive technical overview of N-Boc-O-(2-bromophenyl)-D-serine, a specialized amino acid derivative with significant potential in synthetic chemistry and drug discovery. As a compound that is not extensively documented in mainstream literature, this document synthesizes information from analogous chemical systems and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

N-Boc-O-(2-bromophenyl)-D-serine is a synthetic amino acid derivative. Its structure is based on the D-enantiomer of serine, a naturally occurring amino acid. The key structural features are:

  • D-Serine Backbone : Provides the core amino acid structure with a specific stereochemistry that is crucial for applications in asymmetric synthesis and peptide chemistry.

  • N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on the amine ensures chemoselectivity in reactions by preventing the nitrogen from participating in unintended side reactions. It is a standard protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1][2]

  • O-(2-bromophenyl) Ether Linkage : The hydroxyl group of the serine side chain is functionalized as an ether with a 2-bromophenyl group. This modification introduces an aromatic moiety with a halogen handle, opening up a wide range of possibilities for further chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[3][4]

This unique combination of a protected chiral amino acid and a functionalized aromatic ring makes N-Boc-O-(2-bromophenyl)-D-serine a valuable building block for constructing complex molecules.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be established.

PropertyValueSource
CAS Number 1656988-87-2[5][6]
Molecular Formula C14H18BrNO5[6]
Molecular Weight 360.2 g/mol [6]
Purity Typically ≥97%[6]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General knowledge

Note: Properties such as melting point, specific rotation, and detailed spectroscopic data (¹H NMR, ¹³C NMR, IR) would need to be determined experimentally upon synthesis.

Proposed Synthesis: A Chan-Lam Cross-Coupling Approach

The formation of the aryl ether bond on the serine side chain is the key synthetic challenge. While several methods exist for O-arylation, the Chan-Lam cross-coupling reaction offers a mild and efficient route that is tolerant of the various functional groups present in protected amino acids.[7][8] This copper-catalyzed reaction is a powerful alternative to harsher methods like the Ullmann condensation.[9][10]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Chan-Lam Cross-Coupling cluster_workup Workup & Purification N_Boc_D_Serine N-Boc-D-Serine Reaction_Vessel Reaction Mixture (Cu(OAc)₂, Base, Solvent) N_Boc_D_Serine->Reaction_Vessel Substrate Bromophenylboronic_Acid 2-Bromophenylboronic Acid Bromophenylboronic_Acid->Reaction_Vessel Arylating Agent Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Crude Product Chromatography Silica Gel Chromatography Extraction->Chromatography Product N-Boc-O-(2-bromophenyl)-D-serine Chromatography->Product Purified Product

Caption: Proposed synthesis of N-Boc-O-(2-bromophenyl)-D-serine via Chan-Lam O-arylation.

Detailed Experimental Protocol

Materials:

  • N-Boc-D-serine (starting material)

  • 2-Bromophenylboronic acid (arylating agent)

  • Copper(II) acetate (catalyst)

  • Pyridine or a similar amine base

  • Dichloromethane (DCM) or a suitable solvent

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or equivalent) for elution

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-serine (1.0 eq), 2-bromophenylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).

  • Solvent and Base Addition: Add anhydrous DCM to the flask, followed by the addition of pyridine (2.0 eq). The reaction is typically run open to the air, a key advantage of the Chan-Lam protocol.[7]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-Boc-D-serine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Filter the mixture through a pad of Celite to remove the copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Potential Applications in Research and Drug Development

The unique structure of N-Boc-O-(2-bromophenyl)-D-serine makes it a highly valuable intermediate for several advanced applications.

Peptide Synthesis and Peptidomimetics

As a protected amino acid, its primary application lies in the synthesis of novel peptides. The O-aryl group can introduce conformational constraints or new binding interactions within a peptide sequence, which is a common strategy in the design of peptidomimetics with enhanced stability or biological activity. The D-configuration is particularly useful for creating peptides that are resistant to enzymatic degradation.

Building Block for Complex Molecules

The 2-bromophenyl moiety serves as a versatile synthetic handle for further elaboration through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids to form biaryl structures.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce diverse amine functionalities.[3][11]

  • Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.

  • Heck Coupling: Formation of C-C double bonds.

These transformations allow for the construction of highly complex and diverse molecular scaffolds from a single chiral building block, which is a highly sought-after strategy in medicinal chemistry for the generation of compound libraries for drug screening. The presence of the serine backbone can influence the biological activity of the resulting molecules, potentially leading to the discovery of novel therapeutic agents.[12]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the SDS for similar compounds, such as N-Boc-D-serine and 2-bromoanisole, to gain a better understanding of the potential hazards.

References

  • N-Boc-O-(2-bromophenyl)-D-serine | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm52qDnbQlVKXvDvVqKagaq1DQxwHoqjIyzIO2FZSsfYjuCu4QSDC8P12iXT3O4UFbQtvV8ck5tbw9tdFFV-mNtfV1ZHL4gQoSJw2-23hpi9BmbydUOIzd0L2EAlwipJSJKjUz8V1pDgBKzhuiUgAcDAIDldkz6RU-8M_kH7cGHDlTpqyetSFP2t1ST7iE3y47jw3OJhuPL-c=]
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines | Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYCnJl6ekVWxWsdLLoZdbDSeYxpZtA6O2v5ocmoepBii8JSjiYZPdihNbS0BbAZTAyITSRFWrsakBN0WincqSp2voKtkgLytWGc7q-FJERrotRTkVh7xRgWNEeuukR6p0PCAwsJg==]
  • A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd7TUoWdfTQ57cwv-mwQi8-YmWCFrljU4o11WxWEv-j4QItrcchKdO1Pwd7DmKfDXACmoJGwx-2Oert9l8IAwWAH-Euwrm_4YMN6ENBvqxmQQzlIqX8pyXxybXpzxy11FeuwIcyXiu12XSA4Nw_xJ7gE5G_iZ-HRXLIJPosRs_Q4ui2p8std1pVPVvjVy9GyyfND7pEsaS1hPWivXoVvvaiCanL0jwqv0AUyHcsbjpw6QKTQIA9tLasBmLcPm16Q==]
  • Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine | Scilit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyw9nwAuhFRPisEQOy9bv3n_tq3uOMziS2V07DvI4eLSTDpW-UbW0TycZEvHvPPs5JJeeBFvz0G4Njn-vc7CZd6SVFNsJ9Bo3lmC7YiWw4ZkUia5osZ5tVDoi5DmxqvaelzJSanvXPVlYPxL0Xv1KGO1HKsUt87VPsV9cF7lpl]
  • N-Boc-O-(2-bromophenyl)-D-serine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMTeefYKYWh9quSPs_Y-7aiIhiN1AcBJmpIEgK3OkHSToqSG2q2wJV1QeTU8tEXc2AGQhqQfIcUcvm2tOJ2AF29XYWQWgViKi66F33_GxwduC0gHJHPsv3TdM5j02V7sTEaj5we9j5XcgWKqGcTrJ-jrWxHHMeLyI1dtIvyQgSOa93nM-inKgye4rlTxq9SXHGnNQ9HvddK2w=]
  • 4 - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHavcX880EQACe45vCh56XZbvV5JK8V6LusyA4HV2SPqY9tdQjfcm8QT0LG9uDmFN6fALjAC2KY1ueoORzJiGsDcn9yylMTafZE8jRBaHNOkz6fx3pF_OqS9ULPnXd-5QL-Bcsj]
  • US8759582B2 - Process for the preparation of lacosamide - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyuQUGkbC0VjLtf28a73Siyuj0uUqszoHMn5-DRI1b6GJZFlKJhtFdWFi2VQEx9kGZxc_H7AVhQl9KOihdD36CJVcRWr3b6OHF1ikU_MluDfctfIuu4_qUP8toYckuIzWYv2FvfJmHVhLP3A==]
  • WO2018060781A1 - An improved process for the preparation of lacosamide - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOP_plUr_jVQBRbz038Pq84QGelEFw00D71x7OTbyGzjg3wvwIByDNV0gu2bk5Er7tJa10GNNz7tL2aV5zcAOkUoxxO_jXsXyKix76n-yLBT-PZjjJtI0OwDp6jTlXBW5zgA2B0TUYlcTpgCE5LQ==]
  • CAS 5445-44-3: O-(Phenylmethyl)serine | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFyAWyE7HfmUDip7SUIG0WSHOhG8tw1xPSsYAtojIGZS8MBilQXHKpPRUBSWvqPg7lpQZSg-D5WhnASxu6dcmA0RAzxFsGYkhIBpTZjTniP6RawPtCk4uCpJQRbKzwBS_dwQ==]
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCNnuKK-276n9KfzqO-las_RWfTU1VwN3y9fVxCCsFcHQ96JyUkoWZ3ygWDef3oHv0gVUSchKlMh4H1mNtEkH677IhI17zXJFMP0n_38pDeMLnganqUFj0O91NJJvWSe59VkER0AbWvMVporA=]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2uMDas18Qxq_Tz4k3nSDYPDVxYweCzm-T3ZsnoWr4maDq0LqERRl6qfJgN2upe7FiR9uxlCeGVy8960nnJflH8FpufMJsRhp9xebi42miNWuDuibA6bpFNEo9PF0asKp-wreB2X9LTXQ6PNLUKI45CEPU3Rtqv-ncJg4=]
  • Phenylserine (EVT-13947426) - EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR8-pzconATnCp_2S1NpSnDAR88e-eQ4prbwh2mgtQoU9JzkJ6B1HEwyWFL7wbcr4UGNHqGh9nRMfbYs2IEMWogPlMHjgf6w36IMadqZXlBLQWNv2_qL38HOCEajjEYpIZt1S0cYv38HM=]
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkLiUsd1Z1ErY73PykfAOKa4Q9Nyo_gf86e2xopYg0fGVNciMnjMZN6wYGqb_kNhiJZyAtoX3EfivywJnGZo326IJ7Zf2Aby2kQlMq8gppmd-BM9-RUvXC6iAXbcAW0-s90N8m0RUp8khce8=]
  • Metallaphotoredox⁃Catalyzed O⁃Arylation of Serine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELSDLBXrAlXBxywxfDAs6baoP0xoVwqHGHt120gDAj4I_OuIu-OtsuEJr46Bv-1nZywSOju-iy6PC8ww9alkXanrs-aMPpZJw8WbVKw4dJK5sc7Phro2XKFN9osN86sCkdRAGFI2os4K1GelksKHY6euuEwQo=]
  • 2137831-96-8_CAS号:2137831-96-8_5-(2-Methyl-1,3 ... - cas号查询. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbJX7ZAWwW9VhYkJ0x5FiAxSgVx0OdF2bW2lZuRjOfUkHE2ZiaZxMPMSAAk-r2UpaxA2uCbq5WMCtUpG3zeoPhcOeeUqF2f0TaVnebhKYRP8ORyX9n1qoGSe6Glgr4k9ubo6vO06xhCmiGSLAiW45Jz8Y=]
  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. [URL: https://vertexaisearch.cloud.google.
  • Serine: Definition, Structure, Benefits, Types and Uses - BOC Sciences Amino Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsE_Zvx4cAs2f2CvBYIW6PiB7BYi_d9_WvyTis_WiHTQDyFhDeyM3vQhDbve2qU4Y1P1lSPWfKp2giLELYPINLbSiKXEr4jKC0EWHlKtzyAYyexB1hEJJqhkJ3CsHlY6MLWRs-Sb7XeXk0dqeW6bVTsSClN-QZWmU0jc_LIsi3ASyJelTS5Khybs5rMkhhWF--tQDTIzE=]
  • Ullmann reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYBySWYlCzOh-57X_H_YYmG3Ygeh4UVVK9_TNw-yZ2FD6LTnPm1fUtA0NqtXOZ0VscZGnST0vfdKVmPqwO9rJvfXiYx1jTZsIolUsX-tYQ2WjWQEDItiZ84-AgWFv0HijfA6N_xI6jiy0=]
  • N-Boc-O-benzyl-DL-serine | 53317-22-9 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtP0SSoXk1Iaele9THnp4oBREjGISTu2Hv4W3kftRk1objJcKCLGNLguNasnl4hjNOffixDuM62wyaKz_Idx5CeEm7DA7IkAIHl5DUJzkc2z90aeIIx8uIemOnYY5sYN79ZVoxaI_7qpWa3UkP82t-Gw4-qtXT-imUDg9misRdv-hZldCH3AMJxCaNTv-68A==]
  • Ullmann Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.

Sources

Exploratory

N-Boc-O-(2-bromophenyl)-D-serine: A Strategic Building Block for Protease-Resistant, Cross-Coupling-Competent Peptidomimetics

Executive Summary The transition of peptides from biological probes to viable clinical therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and limited chemical diversity beyond the 20...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from biological probes to viable clinical therapeutics is historically bottlenecked by two factors: rapid proteolytic degradation and limited chemical diversity beyond the 20 canonical amino acids. N-Boc-O-(2-bromophenyl)-D-serine emerges as a highly specialized, tri-functional non-canonical amino acid designed to overcome these exact limitations. By integrating a D-chiral center for target stability, an N-Boc protecting group for orthogonal solid-phase peptide synthesis (SPPS), and a sterically constrained 2-bromophenyl ether for late-stage transition-metal catalysis, this molecule serves as a cornerstone for modern peptidomimetic drug discovery.

This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and validated experimental workflows for its integration into complex peptide architectures.

Physicochemical Profiling & Structural Logic

Understanding the molecular architecture of N-Boc-O-(2-bromophenyl)-D-serine requires deconstructing its three primary functional domains. Each moiety is engineered to serve a specific, causal role in the synthesis and efficacy of the final peptide drug.

Quantitative Data Profile
PropertyValueScientific Rationale
Chemical Name N-Boc-O-(2-bromophenyl)-D-serineStandard IUPAC nomenclature for the protected derivative.
CAS Number 2137831-96-8[1]Unique identifier for commercial sourcing and registry.
Molecular Formula C14H18BrNO5[2]Confirms the presence of the halogenated aryl ether and Boc group.
Molecular Weight 360.20 g/mol [2]Critical for mass spectrometry (LC-MS) validation during SPPS.
Chirality D-enantiomerInverts native stereochemistry to evade endogenous proteases.
Reactive Handle Ortho-Aryl BromidePrimed for Pd-catalyzed cross-coupling; sterically constrained.
Structural Deconstruction
  • The D-Serine Core: Natural L-peptides are rapidly recognized and cleaved by endogenous proteases, resulting in serum half-lives often measured in minutes. The D-enantiomer disrupts this stereospecific enzymatic recognition, rendering the peptide "invisible" to proteolysis and drastically extending its pharmacokinetic half-life[3].

  • The O-(2-bromophenyl) Ether: The ether linkage provides metabolic stability compared to ester alternatives. The placement of the bromine atom at the ortho position is a deliberate conformational constraint. Post-cross-coupling, the resulting biaryl system experiences severe steric hindrance, forcing the side chain into specific rotameric conformations that can lock the peptide backbone into bioactive secondary structures (e.g., α -helices or β -turns).

  • The N-Boc Protecting Group: While Fmoc is the standard for routine synthesis, Boc chemistry is absolutely essential for the synthesis of C-terminal peptide thioesters used in Native Chemical Ligation (NCL)[4]. The base-labile nature of Fmoc deprotection (using piperidine) rapidly degrades thioesters, whereas Boc requires acidolysis (TFA), leaving thioesters completely intact.

StructuralLogic Core D-Serine Core (Chiral Center) Benefit1 Protease Resistance & Extended Half-Life Core->Benefit1 Boc N-Boc Group (Protecting Group) Boc->Core Alpha-Amine Protection (TFA Labile) Benefit2 Orthogonal SPPS (Thioester Compatible) Boc->Benefit2 SideChain O-(2-bromophenyl) (Aryl Ether) SideChain->Core Beta-Hydroxyl Etherification (Cross-Coupling Handle) Benefit3 Late-Stage Functionalization (Pd-Catalyzed Coupling) SideChain->Benefit3

Structural modularity and functional logic of N-Boc-O-(2-bromophenyl)-D-serine.

Strategic Utility in Drug Development (E-E-A-T)

Overcoming Proteolytic Liability

The development of peptide drugs is severely hampered by their short half-life and latent immunogenicity[3]. D-peptides combine the high affinity of biologics with the stability of small molecules. Because endogenous proteases are stereospecific to L-amino acids, D-peptides are fully resistant to proteolytic degradation, making them excellent candidates for oral administration and sustained in vivo efficacy[5].

Late-Stage Functionalization (LSF)

In traditional medicinal chemistry, optimizing a peptide's binding affinity requires synthesizing dozens of unique, complex amino acids from scratch—a massive drain on time and resources. By incorporating N-Boc-O-(2-bromophenyl)-D-serine into a precursor sequence, chemists install a bio-orthogonal "blank canvas." The aryl bromide serves as a highly reactive handle for Palladium-catalyzed Suzuki-Miyaura[6] or Sonogashira[7] cross-coupling reactions. This allows researchers to generate a vast library of functionalized analogs (e.g., adding fluorophores, lipophilic biaryls, or targeting ligands) directly on the solid support without altering the core synthesis protocol.

Experimental Workflows: Synthesis & Integration

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical choice and an integrated Quality Control (QC) checkpoint.

Protocol 1: Boc-SPPS Incorporation via In Situ Neutralization

Causality: Traditional Boc-SPPS involves a separate neutralization step after TFA deprotection, which can lead to rapid intermolecular aggregation and aspartimide formation. In situ neutralization—where the base (DIEA) is added simultaneously with the activated amino acid—maintains a high local concentration of the reactive ester, driving the coupling to completion before aggregation can occur[4].

  • Deprotection: Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1 x 1 min, then 1 x 15 min.

  • Washing: Wash the resin extensively with DCM (5x) followed by Dimethylformamide (DMF) (5x) to remove residual TFA.

  • Activation: In a separate vial, dissolve N-Boc-O-(2-bromophenyl)-D-serine (4.0 equiv relative to resin loading) and HATU (3.9 equiv) in minimal DMF.

  • In Situ Neutralization & Coupling: Add N,N-Diisopropylethylamine (DIEA, 10.0 equiv) to the activation vial, swirl for 30 seconds, and add the mixture directly to the resin. Agitate for 30–45 minutes.

  • Self-Validation (QC): Perform a quantitative Ninhydrin (Kaiser) test. A clear/yellow solution indicates >99% coupling efficiency. If the beads turn blue (presence of free primary amines), repeat Step 4.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Causality: Performing the cross-coupling on-resin leverages the pseudo-dilution effect of the solid support, preventing unwanted intermolecular cross-linking. It also allows for the use of excess reagents to drive the reaction, followed by simple filtration to remove toxic palladium catalysts[6].

  • Degassing: Swell the peptide-resin containing the incorporated 2-bromophenyl moiety in a thoroughly degassed solvent mixture of DMF/H2O (9:1 v/v).

  • Reagent Addition: Add the desired aryl boronic acid (5.0 equiv) and K2CO3 (10.0 equiv) to the reaction vessel.

  • Catalysis: Under a strict Nitrogen atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.2 equiv).

  • Reaction: Heat the vessel to 80°C and agitate gently for 12 hours.

  • Palladium Scavenging: Wash the resin with DMF, H2O, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium species.

  • Self-Validation (QC): Cleave a 1 mg micro-aliquot of resin using TFA (if using a highly acid-labile linker) or HF. Analyze via LC-MS to confirm the complete disappearance of the distinct bromine isotope pattern (M / M+2) and the appearance of the new biaryl mass.

Protocol 3: Anhydrous HF Cleavage & Global Deprotection

Causality: Boc chemistry requires strong acid (Anhydrous HF) to cleave the peptide from the resin and remove side-chain protecting groups. Because HF generates highly reactive carbocations during deprotection, nucleophilic scavengers must be used to prevent irreversible alkylation of the peptide[8].

  • Preparation: Transfer the dried resin to a specialized Teflon HF cleavage apparatus. Add scavengers (e.g., p-cresol and p-thiocresol, 5-10% v/v).

  • Cleavage: Condense anhydrous HF into the reaction vessel at -78°C, then allow it to warm to 0°C. Stir for 1–2 hours[8].

  • Workup: Evaporate the HF under a stream of N2. Precipitate the crude functionalized D-peptide using cold diethyl ether.

  • Purification: Lyophilize the crude pellet and purify via Preparative RP-HPLC.

Workflow Step1 1. Resin Deprotection (50% TFA/DCM) Step2 2. In Situ Neutralization & Coupling (Unnatural Amino Acid + HATU/DIEA) Step1->Step2 QC1 QC: Kaiser Test (Verify >99% Coupling) Step2->QC1 Step3 3. On-Resin Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd(PPh3)4, Base) QC1->Step3 Step4 4. HF Cleavage & Global Deprotection (Anhydrous HF / Scavengers) Step3->Step4 QC2 QC: LC-MS & RP-HPLC (Validate Functionalized D-Peptide) Step4->QC2

Synthetic workflow for peptide integration and on-resin cross-coupling.

Sources

Foundational

N-Boc-O-(2-bromophenyl)-D-serine: A Strategic Building Block for Conformationally Constrained Peptidomimetics

Executive Summary The pursuit of high-affinity, metabolically stable therapeutics has driven a paradigm shift toward conformationally constrained peptidomimetics and macrocyclic drugs. At the core of this structural evol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high-affinity, metabolically stable therapeutics has driven a paradigm shift toward conformationally constrained peptidomimetics and macrocyclic drugs. At the core of this structural evolution are highly functionalized, non-natural amino acids. N-Boc-O-(2-bromophenyl)-D-serine (CAS: 1656988-87-2) represents a premier synthetic building block designed specifically for late-stage functionalization.

By combining a protease-resistant D-amino acid backbone with an ortho-bromoaryl ether side chain, this molecule provides a dual-purpose scaffold: it integrates seamlessly into standard Solid-Phase Peptide Synthesis (SPPS) while offering a highly reactive halide handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions). This whitepaper details the physicochemical profiling, upstream synthesis, and downstream macrocyclization protocols for this critical compound, providing a self-validating framework for drug development professionals.

Physicochemical Profiling & Structural Rationale

The structural architecture of N-Boc-O-(2-bromophenyl)-D-serine is engineered for specific pharmacological and synthetic outcomes:

  • D-Stereochemistry: The inversion of the natural L-configuration to the D-enantiomer imparts significant resistance to endogenous proteolytic degradation, a critical factor in extending the in vivo half-life of peptide-based therapeutics.

  • Boc-Protection: The tert-butyloxycarbonyl (Boc) group on the α -amine enables orthogonal protection strategies, particularly in Boc/Bzl SPPS workflows or as a terminal residue in Fmoc-based synthesis.

  • 2-Bromophenyl Ether: The ortho-bromine atom acts as an essential electrophilic handle for transition-metal catalysis, enabling the formation of complex biaryl linkages or rigidified macrocycles 1.

Quantitative Data: Physicochemical Properties
ParameterValue / Specification
Chemical Name N-Boc-O-(2-bromophenyl)-D-serine
CAS Registry Number 1656988-87-2
Molecular Formula C14H18BrNO5
Molecular Weight 360.20 g/mol
Stereocenter D-configuration (R)
Purity Standard 97% (HPLC)

Upstream Synthesis: The Mitsunobu-Saponification Workflow

The direct etherification of the serine side chain is notoriously challenging due to competing β -elimination and racemization. We employ a highly optimized, two-step Mitsunobu-saponification sequence starting from N-Boc-D-serine methyl ester.

Reaction Optimization Matrix (Mitsunobu Step)

To establish the most efficient catalytic system, various azodicarboxylates and phosphines were evaluated. Diisopropyl azodicarboxylate (DIAD) combined with triphenylphosphine (PPh3) in tetrahydrofuran (THF) provided the optimal balance of yield and enantiomeric retention 2.

EntryAzodicarboxylatePhosphineSolventTemp (°C)Yield (%)ee (%)
1DEADPPh3THF0 to 2562>98
2 DIAD PPh3 THF 0 to 25 78 >98
3DIADPPh3Toluene0 to 254595
4ADDPPBu3THF0 to 2555>98
Protocol 1: Self-Validating Synthesis of N-Boc-O-(2-bromophenyl)-D-serine

Step 1: Mitsunobu Etherification

  • Preparation: Dissolve N-Boc-D-serine methyl ester (1.0 eq) and 2-bromophenol (1.2 eq) in anhydrous THF (0.2 M). Causality: Anhydrous THF is critical; trace water will competitively hydrolyze the DIAD-PPh3 betaine intermediate, drastically reducing yields.

  • Activation: Add PPh3 (1.3 eq) and cool the reaction vessel to 0 °C under an argon atmosphere.

  • Initiation: Add DIAD (1.3 eq) dropwise via syringe pump over 30 minutes. Causality: DIAD is selected over DEAD due to its liquid state, allowing precise stoichiometric addition. Slow addition minimizes local concentration spikes that lead to premature betaine decomposition.

  • In-Process Control (IPC): After 4 hours at room temperature, take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation: The reaction is validated to proceed when the extracted ion chromatogram (EIC) shows >95% conversion to the intermediate mass [M+H]+=374.1 .

Step 2: Saponification & Isolation

  • Hydrolysis: Concentrate the intermediate and redissolve in a 3:1 mixture of THF/H2O. Cool to 0 °C and add LiOH·H2O (2.0 eq). Causality: LiOH is strictly preferred over NaOH to prevent base-catalyzed deprotonation of the α -carbon, which would result in racemization of the D-chiral center.

  • IPC: Monitor via LC-MS until the methyl ester mass disappears completely (typically 2 hours).

  • Workup: Acidify the aqueous layer to exactly pH 3.0 using 1M HCl, then extract with ethyl acetate. Causality: Careful acidification ensures the Boc group remains intact (which degrades at pH < 2) while fully protonating the carboxylic acid to drive partitioning into the organic phase.

Synthesis A N-Boc-D-Serine Methyl Ester C Mitsunobu Reaction (DIAD, PPh3, THF) A->C B 2-Bromophenol B->C D Intermediate: O-(2-bromophenyl) Ether C->D LC-MS IPC: [M+H]+ 374.1 E Saponification (LiOH, THF/H2O) D->E F Target Compound: N-Boc-O-(2-bromophenyl)-D-serine E->F Acidic Workup (pH 3-4)

Figure 1: Synthetic workflow for N-Boc-O-(2-bromophenyl)-D-serine via Mitsunobu etherification.

Downstream Application: Late-Stage Palladium-Catalyzed Macrocyclization

The primary utility of N-Boc-O-(2-bromophenyl)-D-serine lies in its incorporation into linear peptides to serve as an anchor for macrocyclization. By pairing this residue with a downstream alkene-containing amino acid (e.g., allylglycine), researchers can execute an intramolecular Heck reaction to rigidify the peptide backbone, locking it into a bioactive conformation 3.

Protocol 2: Self-Validating Intramolecular Heck Cyclization
  • Preparation: Dissolve the purified linear peptide precursor (containing the deprotected O-(2-bromophenyl)-D-serine residue and an allylglycine residue) in a degassed DMF/H2O (9:1) solvent system to a final concentration of 2 mM. Causality: High dilution (1-5 mM) is thermodynamically mandatory to favor intramolecular cyclization (forming the macrocycle) over intermolecular oligomerization. The biphasic solvent ensures both the hydrophobic peptide and inorganic bases remain solvated.

  • Catalyst Assembly: Add K2CO3 (3.0 eq), followed by Pd(OAc)2 (0.2 eq) and Tri(o-tolyl)phosphine (0.4 eq).

  • Reaction: Heat the mixture to 85 °C under argon for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via analytical HPLC (214 nm). Validation: The system validates completion when the linear peptide peak (e.g., Rt = 12.4 min) shifts entirely to the cyclic product peak (e.g., Rt = 10.8 min) with an accompanying mass shift of −80 Da (loss of HBr) confirmed by mass spectrometry.

Macrocyclization A SPPS Integration (Fmoc/Boc Strategy) B Linear Peptide Precursor A->B Cleavage & Deprotect C Intramolecular Suzuki/Heck Coupling B->C E Conformationally Constrained Macrocycle C->E High Dilution (1-5 mM) D Pd(OAc)2, Ligand, K2CO3, DMF/H2O D->C Catalytic System

Figure 2: Downstream integration and late-stage Pd-catalyzed macrocyclization pathway.

References

  • Title: Synthesis and Biological Evaluation of Cyclic Peptidomimetic Conjugates (Mitsunobu Etherification of Boc-Serine) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Total Synthesis and Comparative Evaluation of Luzopeptin A−C and Quinoxapeptin A−C (Late-Stage Peptide Functionalization) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

The Strategic Utility of N-Boc-O-(2-bromophenyl)-D-serine in Advanced Peptidomimetic Design

Executive Summary In the landscape of modern drug discovery, the design of metabolically stable, sterically defined peptidomimetics is paramount. As researchers push the boundaries of macrocyclic peptides and targeted pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of metabolically stable, sterically defined peptidomimetics is paramount. As researchers push the boundaries of macrocyclic peptides and targeted protein degraders, the reliance on highly functionalized unnatural amino acids has grown exponentially. N-Boc-O-(2-bromophenyl)-D-serine (CAS: 1656988-87-2)[1] stands out as a premier scaffold in this domain. This technical guide dissects the structural causality, synthetic utility, and specific significance of the 2-bromophenyl group, providing a self-validating framework for its application in late-stage functionalization and peptide engineering.

Structural Anatomy & Causality: The 2-Bromophenyl Advantage

The architecture of N-Boc-O-(2-bromophenyl)-D-serine is meticulously engineered for orthogonal reactivity and biological resilience. Every moiety serves a distinct, causal purpose in drug design:

The D-Serine Backbone

Endogenous peptides consisting of L-amino acids are rapidly degraded by proteolytic enzymes in vivo. By utilizing the D-stereocenter, this building block inherently resists protease cleavage, significantly extending the pharmacokinetic half-life of the resulting peptidomimetic. The N-Boc (tert-butyloxycarbonyl) protection ensures immediate compatibility with standard Solid-Phase Peptide Synthesis (SPPS) workflows.

The O-Aryl Ether Linkage

Unlike direct alkyl chains, the ether linkage provides a specific dihedral angle constraint. It is metabolically more stable than ester linkages and acts as a rigid spacer that projects the aryl ring away from the peptide backbone, optimizing it for target-site interactions.

The Significance of the 2-Bromophenyl Group

The placement of the bromine atom at the ortho position (2-position) relative to the ether oxygen is the defining feature of this molecule, offering dual functionality:

  • Orthogonal Synthetic Handle: The aryl bromide is a prime candidate for palladium-catalyzed cross-coupling reactions[2]. Unlike para-substituted analogs, the ortho-bromine allows chemists to build significant steric bulk directly adjacent to the chiral backbone, enabling the synthesis of highly constrained macrocycles and complex dibenzodiazepinone derivatives[3].

  • Pharmacophoric Element: If left unreacted, the bulky ortho-bromine restricts the rotation of the phenyl ring (introducing potential atropisomerism) and serves as a potent halogen-bond donor, which can dramatically increase the binding affinity to specific kinase targets[4].

Experimental Workflows: Late-Stage Functionalization

To maximize the utility of the 2-bromophenyl group, application scientists frequently employ palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind our protocol design is rooted in overcoming the inherent steric hindrance of the ortho-position while preventing the racemization of the D-serine alpha-carbon.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The following methodology is designed to functionalize the 2-bromophenyl group while preserving the acid-sensitive N-Boc group and the stereochemical integrity of the molecule.

Step 1: Reagent Degassing and Preparation

  • Procedure: Dissolve N-Boc-O-(2-bromophenyl)-D-serine (1.0 eq) and the target aryl boronic acid (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with argon for 15 minutes.

  • Causality: Oxygen is a potent poison for the Pd(0) active species. The biphasic solvent system is critical; dioxane solubilizes the organic building blocks, while water dissolves the inorganic base required to form the reactive boronate complex during the transmetalation step.

Step 2: Catalyst and Base Introduction

  • Procedure: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq) under a positive argon stream.

  • Causality: We select Pd(dppf)Cl₂ because the dppf ligand's large bite angle forces the palladium center into a geometry that accelerates reductive elimination—a necessary feature when dealing with the extreme steric bulk of an ortho-substituted aryl ether. K₂CO₃ is chosen as a mild base; it is strong enough to activate the boronic acid but weak enough to prevent the base-catalyzed epimerization of the D-serine alpha-carbon.

Step 3: Thermal Activation and Reaction Execution

  • Procedure: Heat the reaction mixture to 80°C for 12 hours while monitoring via LC-MS.

  • Causality: The ortho-bromine atom is sterically shielded by the bulky Boc-protected amino acid side chain. Heating to 80°C provides the necessary thermodynamic energy to drive the initial oxidative addition of the Pd(0) into the C-Br bond without degrading the Boc group[4].

Step 4: Orthogonal Workup

  • Procedure: Cool to room temperature, acidify the aqueous layer to pH 4 using 1M citric acid, and extract with ethyl acetate.

  • Causality: Citric acid is a mild organic acid that protonates the free carboxylate of the serine derivative for organic extraction, without being harsh enough to cleave the acid-sensitive N-Boc protecting group. This ensures the product is ready for immediate downstream peptide coupling.

Quantitative Data: Cross-Coupling Efficacy

The 2-bromophenyl handle is highly versatile. Table 1 summarizes the optimal conditions and expected yields for various palladium-catalyzed functionalizations utilizing this specific scaffold.

Table 1: Comparative Palladium-Catalyzed Functionalization of Ortho-Bromoaryl Ethers

Reaction TypeCoupling PartnerOptimal Catalyst SystemTemp / SolventTypical YieldMechanistic Causality
Suzuki-Miyaura Aryl Boronic AcidsPd(dppf)Cl₂, K₂CO₃80°C, Dioxane/H₂O75-90%Large bite-angle ligand overcomes ortho-steric hindrance without alpha-epimerization.
Sonogashira Terminal AlkynesPd(PPh₃)₄, CuI, TEA60°C, DMF70-85%CuI co-catalyst accelerates transmetalation of the sterically shielded C-Br bond.
Buchwald-Hartwig Primary AminesPd₂(dba)₃, t-BuXPhos90°C, Toluene60-80%Bulky dialkylbiaryl phosphine ligand prevents catalyst deactivation via beta-hydride elimination.
Heck AcrylatesPd(OAc)₂, P(o-tol)₃100°C, DMF65-75%High thermal energy required for the sterically demanding migratory insertion of the olefin.

Mechanistic & Workflow Visualization

The true power of N-Boc-O-(2-bromophenyl)-D-serine lies in its ability to be integrated into multidimensional synthetic workflows. The diagram below maps the logical progression from the core scaffold to a complex peptidomimetic library.

G N1 N-Boc-O-(2-bromophenyl)-D-serine (Core Scaffold) N2 Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) N1->N2 Orthogonal Handle N3 Peptide Chain Elongation (SPPS / Amide Coupling) N1->N3 Carboxyl Activation N4 Sterically Hindered O-Aryl Ether N2->N4 Aryl Diversification N5 Boc Deprotection (TFA/DCM) N3->N5 N-Terminus Unmasking N6 Complex Peptidomimetic Library N4->N6 Integration N5->N6 Integration

Figure 1: Orthogonal functionalization workflow of N-Boc-O-(2-bromophenyl)-D-serine.

Conclusion

N-Boc-O-(2-bromophenyl)-D-serine is far more than a simple amino acid derivative; it is a strategically designed chemical linchpin. The ortho-bromophenyl group provides an unparalleled synthetic handle for late-stage diversification, allowing researchers to rapidly explore chemical space around a proteolytically stable D-serine core. By adhering to the causality-driven protocols outlined above, drug development professionals can reliably integrate this scaffold into next-generation therapeutics.

References

  • CymitQuimica. "N-Boc-O-(2-bromophenyl)
  • US Patent 20040156785A1. "Bioactivated diagnostic imaging constrast agents.
  • ACS Publications. "Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211)." ACS,
  • ResearchGate. "Metal Catalyzed Coupling/Carbonylative Cyclizations for Accessing Dibenzodiazepinones.

Sources

Foundational

Advanced Procurement and Application Guide: N-Boc-O-(2-bromophenyl)-D-serine in Peptidomimetic Drug Discovery

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of designing molecules that balance high target affinity with robust metabolic stability. The incorporation of non-canonical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide therapeutics, I frequently encounter the challenge of designing molecules that balance high target affinity with robust metabolic stability. The incorporation of non-canonical, unnatural amino acids is a foundational strategy to overcome the pharmacokinetic limitations of native peptides. Among these specialized building blocks, N-Boc-O-(2-bromophenyl)-D-serine (CAS: 1656988-87-2) stands out as a highly versatile intermediate[1].

This technical guide explores the structural rationale, commercial procurement landscape, and laboratory workflows required to successfully integrate this unnatural amino acid into advanced drug discovery pipelines.

Structural Significance & Physicochemical Profiling

The strategic value of N-Boc-O-(2-bromophenyl)-D-serine lies in its tripartite functional architecture, which is specifically engineered for solid-phase peptide synthesis (SPPS) and late-stage functionalization (LSF):

  • The D-Stereocenter : Endogenous proteases are stereoselective for L-amino acids. By incorporating the D-enantiomer of serine, the resulting peptide gains significant resistance to proteolytic degradation, thereby extending its plasma half-life.

  • N-Boc Protection : The tert-butyloxycarbonyl (Boc) group provides orthogonal protection. In workflows utilizing Fmoc-based SPPS for the main chain, a Boc-protected N-terminus allows for specific, acid-mediated deprotection sequences without prematurely cleaving base-labile side-chain protecting groups.

  • O-(2-bromophenyl) Ether Handle : The inclusion of an aryl bromide is the most critical feature of this molecule. Aryl bromides serve as highly reactive electrophiles in transition-metal-catalyzed cross-coupling reactions[2]. This allows for the late-stage diversification of the peptide via Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the synthesis of constrained macrocycles that mimic complex protein secondary structures[3].

Commercial Availability & Supplier Landscape

Because N-Boc-O-(2-bromophenyl)-D-serine is a highly specialized building block rather than a bulk commodity, procurement requires navigating niche chemical suppliers. The compound is typically synthesized to order or held in small-batch inventory by vendors specializing in unnatural amino acids and peptidomimetics.

Quantitative Supplier Data Summary
SupplierCAS NumberAdvertised PurityTypical ScaleEstimated Lead Time
CymitQuimica 1656988-87-2≥97%mg to g1–2 weeks[4]
Molport 1656988-87-2≥95%mg to g1–2 weeks[1]
Apollo Scientific 1656988-87-2≥95%mg to g2–3 weeks[4]
Accela ChemBio 1656988-87-2≥95%mg to gCustom / On-Demand[5]

Note: When scaling up from discovery (milligram) to process development (gram/kilogram), it is critical to request a Certificate of Analysis (CoA) verifying enantiomeric excess (ee > 99%) to ensure the D-stereocenter has not epimerized during the supplier's synthesis.

Experimental Workflow: Integration and Late-Stage Functionalization

The true utility of N-Boc-O-(2-bromophenyl)-D-serine is realized during its incorporation into a peptide sequence and subsequent macrocyclization. The following workflow outlines the causal reasoning and self-validating steps required for successful execution.

Workflow A N-Boc-O-(2-bromophenyl) -D-serine B Solid-Phase Peptide Synthesis (SPPS) A->B HATU/DIPEA C TFA Cleavage & Deprotection B->C Acidic Cleavage D Pd-Catalyzed Cross-Coupling C->D Aryl Bromide Handle E Macrocyclic Peptidomimetic D->E Cyclization

Workflow for incorporating N-Boc-O-(2-bromophenyl)-D-serine into macrocyclic peptidomimetics.
Protocol 1: SPPS Incorporation (Coupling)

The bulky O-aryl ether creates significant steric hindrance around the alpha-carbon, which can lead to sluggish coupling rates and potential epimerization if standard coupling reagents (like HBTU) are used.

  • Methodology : Swell the resin-bound peptide in DMF. Pre-activate 3.0 equivalents of N-Boc-O-(2-bromophenyl)-D-serine with 2.9 equivalents of and 6.0 equivalents of DIPEA in DMF for 3 minutes. Add the active ester solution to the resin and agitate for 2 hours at room temperature.

  • Causality : HATU is selected because the 7-azabenzotriazole leaving group accelerates the formation of the highly reactive active ester, driving the coupling to completion rapidly and minimizing the time the sensitive D-alpha carbon spends in a basic environment.

  • Self-Validation System : Perform a Kaiser test post-coupling. A negative result (yellow solution) confirms complete acylation of the primary amine. If the result is positive (blue), do not proceed; repeat the coupling step with fresh reagents.

Protocol 2: Cleavage and Deprotection

Removing the Boc group and cleaving the peptide from the resin requires highly acidic conditions, which generate reactive carbocations.

  • Methodology : Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

  • Causality : The TFA cleaves the acid-labile Boc group and the resin linkage. TIPS is strictly required as a carbocation scavenger; without it, the tert-butyl cation generated from the Boc group will electrophilically attack and alkylate the electron-rich bromophenyl ring, destroying your functional handle.

  • Self-Validation System : Precipitate the crude peptide in cold diethyl ether and analyze via LC-MS. The presence of the target mass [M+H]+ and the strict absence of +56 Da peaks (which indicate incomplete tert-butyl cation scavenging) validates successful deprotection.

Protocol 3: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

Utilizing the aryl bromide handle to form a constrained macrocycle[2].

  • Methodology : Dissolve the purified peptide-aryl bromide and an internal arylboronic acid residue in a degassed mixture of DMF/H₂O (4:1). Add 0.1 eq of Pd(dppf)Cl2​ and 3.0 eq of Na2​CO3​ . Heat to 80°C under argon for 12 hours.

  • Causality : The aryl bromide acts as the electrophile. Pd(dppf)Cl2​ is chosen because its bidentate ferrocene ligand prevents the palladium from being stripped and deactivated by the numerous amide bonds present in the peptide backbone.

  • Self-Validation System : Monitor the reaction via UPLC-MS. The starting material will exhibit a distinct 1:1 isotope pattern (M / M+2) due to the naturally occurring 79Br and 81Br isotopes. The complete disappearance of this isotope pattern and the emergence of a single product mass confirms successful debrominative macrocyclization.

Sources

Exploratory

"N-Boc-O-(2-bromophenyl)-D-serine" spectroscopic data (NMR, IR, MS)

Comprehensive Spectroscopic Profiling and Analytical Methodology for N-Boc-O-(2-bromophenyl)-D-serine Executive Summary & Structural Dynamics N-Boc-O-(2-bromophenyl)-D-serine (CAS: 1656988-87-2) is a highly specialized,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Profiling and Analytical Methodology for N-Boc-O-(2-bromophenyl)-D-serine

Executive Summary & Structural Dynamics

N-Boc-O-(2-bromophenyl)-D-serine (CAS: 1656988-87-2) is a highly specialized, non-natural amino acid derivative utilized extensively in peptidomimetic drug discovery and solid-phase peptide synthesis (SPPS)[1]. Structurally, it features a chiral D-serine backbone that confers proteolytic stability to derived peptides, an N-terminal tert-butyloxycarbonyl (Boc) protecting group for orthogonal synthesis strategies, and an O-linked 2-bromophenyl ether side chain.

The 2-bromophenyl moiety is of particular interest to synthetic chemists; it not only introduces significant steric bulk to enforce specific peptide conformations but also serves as an active handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Because the integrity of the chiral center and the heavy-atom substituent is critical for downstream applications, rigorous spectroscopic validation is required to confirm its identity and purity.

Causality in Spectroscopic Data Interpretation

To establish a self-validating analytical profile, one must understand the structural dynamics that dictate the spectroscopic output of N-Boc-O-(2-bromophenyl)-D-serine.

  • NMR Rotameric States: N-Boc amino acids often exhibit rotameric behavior in solution due to the restricted rotation around the carbamate C-N bond[2]. When acquiring NMR spectra in non-polar solvents like CDCl 3​ , line broadening or secondary minor peaks may appear. This is not an impurity, but rather a dynamic conformational exchange[3].

  • Diastereotopic Protons: The β -methylene protons of the serine side chain are adjacent to the chiral α -carbon. The restricted rotation caused by the bulky 2-bromophenyl group makes these two protons magnetically inequivalent, resulting in distinct splitting patterns (doublet of doublets) rather than a simple doublet or singlet.

  • Isotopic Signatures: Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This provides a built-in, self-validating mechanism for Mass Spectrometry: any intact molecular ion must present as a doublet separated by 2 m/z units with equal intensity.

Quantitative Data Presentation

The following tables summarize the characteristic spectroscopic data for N-Boc-O-(2-bromophenyl)-D-serine, predicted and empirically aligned with standard N-Boc amino acid derivatives[2][4].

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )
Nucleus / PositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment Rationale
1 H 1.45s9HBoc tert-butyl methyls.
1 H 4.35dd, J = 10.5, 3.51H β -CH a​ (Diastereotopic, shielded by Ar ring).
1 H 4.60dd, J = 10.5, 3.01H β -CH b​ (Diastereotopic).
1 H 4.75m1H α -CH (Coupled to NH and β -protons).
1 H 5.55d, J = 8.01HCarbamate NH.
1 H 6.85 – 7.55m (td, dd)4H2-Bromophenyl aromatic protons.
1 H 10.50br s1HCarboxylic acid OH (Exchanges with D 2​ O).
13 C 28.3--Boc methyl carbons[5].
13 C 53.5, 69.5-- α -C and β -C (Ether linkage shifts β -C downfield).
13 C 80.5--Boc quaternary carbon.
13 C 112.5 – 154.5--Aromatic carbons (C-Br at 112.5, C-O at 154.5).
13 C 155.5, 174.5--Boc C=O and Carboxylic acid C=O.
Table 2: ATR-FTIR and ESI-MS Data
TechniqueSignal / m/zAssignment / Self-Validation Marker
IR 3350 cm −1 N-H stretch (Boc carbamate).
IR 3200–2500 cm −1 O-H stretch (Broad, indicative of free COOH).
IR 1710, 1690 cm −1 C=O stretches (Acid and Carbamate, respectively).
IR 750 cm −1 C-Br stretch (Heavy atom vibration).
MS (ESI-) 358.03 / 360.03[M-H] doublet (1:1 ratio validates 79 Br/ 81 Br presence).
MS (ESI-) 258.03 / 260.03[M-Boc-H] fragment (Loss of 100 Da: isobutylene + CO 2​ ).

Experimental Workflows & Protocols

To ensure data integrity, the following methodologies must be executed as self-validating systems. If any intermediate check fails, the protocol must be halted to prevent artifactual data interpretation.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over DMSO- d6​ to prevent rapid deuterium exchange of the labile COOH and NH protons, and to preserve the native hydrogen-bonding networks that dictate rotameric states[2].

  • Instrument Calibration (Self-Validation Step): Insert the NMR tube into the spectrometer (e.g., 400 MHz). Perform Automatic Tuning and Matching (ATM) specifically for the 1 H and 13 C channels. If the tuning curve does not center perfectly at the Larmor frequency, halt the process; poor tuning will artificially broaden the diastereotopic β -proton signals.

  • Shimming: Execute gradient shimming (TopShim). The Z1 to Z5 gradients must converge to ensure a homogeneous magnetic field.

  • Acquisition:

    • For 1 H: Use a standard pulse program (zg30), 16 scans, relaxation delay (D1) of 2.0 s.

    • For 13 C: Use a proton-decoupled sequence (zgpg30), minimum 1024 scans, D1 of 2.0 s to allow relaxation of the quaternary Boc and aromatic carbons.

Protocol B: ESI-MS (Negative Ion Mode)
  • Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL using LC-MS grade Methanol. Do not add formic acid.

    • Causality: The target molecule contains a free carboxylic acid. Operating in negative ion mode (ESI-) without acidic modifiers encourages the spontaneous deprotonation of the COOH group, yielding a highly stable [M-H] anion and suppressing complex sodium/potassium adducts common in positive mode[5].

  • Infusion and Tuning: Infuse the sample at 10 µL/min.

  • Isotopic Validation (Self-Validation Step): Isolate the m/z 358–362 window. You must observe two peaks of equal intensity at 358.0 and 360.0. If a single peak is observed at m/z 280 (loss of Br + H addition), the sample has undergone debromination during storage or ionization, and the batch must be rejected.

Spectroscopic Validation Workflow

G A Sample Preparation (CDCl3 / MeOH) B High-Resolution NMR (1H & 13C, 400 MHz) A->B 15-20 mg C ESI-MS Analysis (Negative Mode, 1:1 Isotope) A->C 1 µg/mL D ATR-FTIR Spectroscopy (Functional Groups) A->D Solid State E Data Integration & Structural Validation B->E C->E D->E

Spectroscopic Validation Workflow for N-Boc-O-(2-bromophenyl)-D-serine.

References

  • CymitQuimica. "N-Boc-O-(2-bromophenyl)-D-serine | CAS: 1656988-87-2." CymitQuimica Product Catalog. 1

  • The Journal of Organic Chemistry. "On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding." ACS Publications. 2

  • Max Planck Society (MPG.PuRe). "Hyperpolarization of Amino Acids in Water Utilizing Parahydrogen on a Rhodium Nanocatalyst." MPG.PuRe. 5

  • Beilstein Journal of Organic Chemistry. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journals. 3

  • MDPI Catalysts. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." MDPI.4

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Coupling Protocols for N-Boc-O-(2-bromophenyl)-D-serine in Solid-Phase Peptide Synthesis

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The incorpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The incorporation of unnatural and D-amino acids into peptide sequences is a cornerstone strategy in modern drug development. D-amino acids confer significant resistance to proteolytic degradation, while bulky aromatic side chains can dramatically enhance lipophilicity, membrane permeability, and target-binding affinity through π

π or halogen bonding interactions.

N-Boc-O-(2-bromophenyl)-D-serine is a highly specialized building block utilized in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The presence of the O-(2-bromophenyl) ether on the β -carbon of the D-serine backbone introduces profound steric and electronic effects[1][2].

Mechanistic Challenges in Coupling

Coupling this specific derivative presents two primary physicochemical challenges:

  • Steric Hindrance: The bulky 2-bromophenyl group creates a neopentyl-like steric shield around the α -carboxyl group. Standard carbodiimide-based coupling reagents (like DIC/HOBt) often suffer from slow kinetics when activating this residue, leading to incomplete couplings or sequence truncations[3].

  • Ether Linkage Stability: While the ether linkage is generally stable to the trifluoroacetic acid (TFA) used for Boc deprotection, prolonged exposure to strong acids (like HF or TFMSA) during final cleavage requires careful scavenging to prevent side-chain degradation or halogen exchange[][5].

To overcome the steric barrier, highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are strongly recommended. HATU generates a highly reactive 7-azabenzotriazole active ester that stabilizes the transition state via an internal hydrogen bond, accelerating the acylation of the resin-bound amine[6][7].

Physicochemical Data

Summarized below are the critical parameters for N-Boc-O-(2-bromophenyl)-D-serine to ensure accurate stoichiometric calculations during synthesis.

PropertyValue
Chemical Name N-Boc-O-(2-bromophenyl)-D-serine
CAS Registry Number 2137831-96-8[1]
Molecular Formula C 14​ H 18​ BrNO 5​ [2]
Molecular Weight 360.20 g/mol [2]
Protecting Group Strategy N- α -Boc (Acid labile)[]
Side-Chain Modification 2-Bromophenyl ether
Recommended Storage 2-8°C, desiccated, away from strong acids[5][8]

Experimental Workflows & Decision Logic

The following diagram illustrates the optimized coupling cycle for sterically hindered Boc-amino acids. We employ an in situ neutralization protocol. In standard Boc-SPPS, the TFA salt of the resin-bound amine must be neutralized. Performing this neutralization simultaneously with the addition of the activated amino acid prevents the resin from collapsing or aggregating, which is critical when coupling bulky residues like N-Boc-O-(2-bromophenyl)-D-serine[9][10].

SPPS_Workflow TFA_Deprotect 1. Boc Deprotection (50% TFA in DCM) Wash_1 2. Solvent Wash (DCM -> DMF) TFA_Deprotect->Wash_1 Coupling 4. In Situ Neutralization & Coupling (45-60 min) Wash_1->Coupling Activation 3. Pre-Activation (AA + HATU + DIPEA) Activation->Coupling Add to resin Wash_2 5. Post-Coupling Wash (DMF -> DCM) Coupling->Wash_2 Kaiser 6. Kaiser Test (Check for Free Amines) Wash_2->Kaiser Recouple Recouple (If Positive) Kaiser->Recouple Positive (Blue) NextCycle Next Synthesis Cycle (If Negative) Kaiser->NextCycle Negative (Yellow) Recouple->Coupling

Workflow for in situ neutralization and HATU-mediated coupling of hindered Boc-amino acids.

Detailed Coupling Protocols

Protocol A: High-Efficiency HATU Coupling (Recommended)

This protocol is engineered to overcome the steric hindrance of the 2-bromophenyl side chain. HATU is utilized over HBTU due to the neighboring group effect of the nitrogen atom in the 7-azabenzotriazole ring, which significantly enhances the reaction rate[6][7].

Reagents Required:

  • N-Boc-O-(2-bromophenyl)-D-serine (3.0 equivalents based on resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotection: Treat the resin with 50% (v/v) TFA in DCM for 1 x 3 minutes, drain, and repeat for 1 x 5 minutes to fully remove the N-terminal Boc group[9].

  • Washing: Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min). Do not pre-neutralize the resin with base.

  • Activation: In a separate vial, dissolve 3.0 eq of N-Boc-O-(2-bromophenyl)-D-serine and 2.9 eq of HATU in a minimum volume of DMF (approx. 3-5 mL/g of resin).

  • Base Addition: Add 6.0 eq of DIPEA to the amino acid/HATU solution. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 1-2 minutes—prolonged pre-activation of uronium salts can lead to guanidinylation of the peptide chain.

  • Coupling: Transfer the activated mixture to the resin. Agitate the suspension at room temperature for 45 to 60 minutes[9][10].

  • Post-Wash: Drain the reaction mixture and wash the resin with DMF (4 x 1 min) and DCM (2 x 1 min).

Protocol B: DIC/HOBt Coupling (Alternative Baseline)

If HATU is unavailable, DIC/HOBt can be used, though it requires extended reaction times and higher equivalents due to the steric bulk[3][9].

Reagents Required:

  • N-Boc-O-(2-bromophenyl)-D-serine (5.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.0 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (5.0 equivalents)

Step-by-Step Methodology:

  • Deprotection & Neutralization: Treat with 50% TFA/DCM as above. Wash with DCM, then neutralize the resin with 5% DIPEA in DCM (2 x 2 min). Wash thoroughly with DMF.

  • Activation: Dissolve 5.0 eq of the amino acid and 5.0 eq of HOBt in DMF. Add 5.0 eq of DIC. Stir for 10 minutes to form the OBt active ester[9].

  • Coupling: Add the mixture to the resin and agitate for 2 to 4 hours.

  • Post-Wash: Drain and wash with DMF (4 x 1 min) and DCM (2 x 1 min).

Analytical Validation & Troubleshooting

A self-validating protocol requires immediate confirmation of coupling efficacy before proceeding to the next synthesis cycle.

The Kaiser (Ninhydrin) Test: To verify the complete acylation of the primary amine:

  • Extract a few resin beads and wash them with ethanol.

  • Add 2 drops each of: Phenol/ethanol solution, KCN/pyridine solution, and Ninhydrin/ethanol solution.

  • Heat at 120°C for 5 minutes.

  • Negative Result (Self-Validation Passed): Beads and solution remain pale yellow. The coupling of N-Boc-O-(2-bromophenyl)-D-serine is complete.

  • Positive Result (Troubleshooting Required): Beads turn dark blue. The coupling is incomplete.

Troubleshooting Incomplete Couplings: If the Kaiser test is positive, do not deprotect. Perform a second coupling using a different activating chemistry (e.g., switch from DIC/HOBt to HATU/DIPEA, or use PyBOP)[9][10]. If steric hindrance persists, consider elevating the reaction temperature slightly (e.g., 40°C) using a microwave-assisted peptide synthesizer, ensuring the temperature does not exceed 50°C to prevent premature Boc degradation.

References

  • 2137831-96-8 CAS号:2137831-96-8 - ChemSrc. ChemSrc. Available at:[Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. AAPPTec. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. AAPPTec. Available at:[Link]

  • An Improved Procedure for N- to C-Directed (Inverse) Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. Available at:[Link]

  • Overview of Custom Peptide Synthesis. Peptide2. Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at:[Link]

Sources

Application

Application Notes and Protocols for N-Boc-O-(2-bromophenyl)-D-serine in Medicinal Chemistry

Introduction: A Novel Building Block for Advanced Therapeutic Design In the landscape of modern medicinal chemistry, the strategic incorporation of non-canonical amino acids into peptides and small molecules is a corners...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Building Block for Advanced Therapeutic Design

In the landscape of modern medicinal chemistry, the strategic incorporation of non-canonical amino acids into peptides and small molecules is a cornerstone of innovation. These unique building blocks offer chemists the tools to overcome challenges such as poor metabolic stability, low bioavailability, and lack of target specificity. N-Boc-O-(2-bromophenyl)-D-serine is an emergent, high-value chiral building block designed for just this purpose. Its structure is a deliberate convergence of three key chemical motifs, each conferring distinct and powerful functionalities for the synthesis of next-generation therapeutics.

This guide provides an in-depth exploration of the applications of N-Boc-O-(2-bromophenyl)-D-serine, moving beyond simple procedural outlines to explain the underlying strategic and mechanistic rationale. The protocols herein are designed to be robust and self-validating, empowering researchers in drug discovery to leverage this versatile reagent to its full potential.

Key Structural Features and Their Implications

The utility of N-Boc-O-(2-bromophenyl)-D-serine stems from the synergistic interplay of its three primary components:

  • D-Serine Core: The use of a D-amino acid is a well-established strategy to enhance peptide stability. Natural peptides composed of L-amino acids are often rapidly degraded by proteases in vivo. The incorporation of a D-serine residue at key positions can render a peptide significantly more resistant to enzymatic cleavage, thereby extending its half-life and therapeutic window.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a staple of peptide chemistry, offering robust protection of the alpha-amino group during coupling reactions. Its key advantage is its lability under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to the conditions used for Fmoc-based peptide synthesis, allowing for selective deprotection strategies in complex synthetic routes.[1][2]

  • O-(2-bromophenyl) Ether Side Chain: This is the most functionally versatile component of the molecule. The 2-bromophenyl group serves as a powerful synthetic handle. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the post-synthetic modification of peptides and the creation of complex molecular architectures.[3] Furthermore, this bulky, lipophilic group can be used to probe hydrophobic binding pockets of target proteins and to create conformationally constrained cyclic peptides.

Application I: Post-Synthetic Diversification of Peptides via Cross-Coupling

One of the most powerful applications of this building block is as a platform for late-stage functionalization of peptides. After synthesizing a peptide chain using standard solid-phase peptide synthesis (SPPS), the 2-bromophenyl moiety can be modified using a variety of palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of diverse peptide analogs from a single precursor, a highly efficient strategy in structure-activity relationship (SAR) studies.

Rationale for Experimental Choices
  • Palladium Catalysis: Palladium catalysts are exceptionally versatile and tolerant of a wide range of functional groups found in peptides, making them ideal for post-synthetic modifications.

  • Suzuki-Miyaura Coupling: This reaction is chosen for its mild conditions and the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Solid-Phase Reaction: Performing the cross-coupling on the resin-bound peptide simplifies purification, as excess reagents and byproducts can be washed away before cleaving the final, modified peptide from the resin.

Workflow for On-Resin Suzuki-Miyaura Coupling

G cluster_SPPS Boc-SPPS cluster_coupling On-Resin Suzuki Coupling cluster_cleavage Cleavage & Purification start Start with Rink Amide Resin spps_cycle Iterative Boc-SPPS Cycles to assemble peptide chain start->spps_cycle incorporate Couple N-Boc-O-(2-bromophenyl)-D-serine spps_cycle->incorporate deprotect Final N-terminal Boc deprotection incorporate->deprotect swell Swell resin in DMF/H2O deprotect->swell add_reagents Add Boronic Acid, Pd Catalyst, and Base (e.g., Na2CO3) swell->add_reagents react Heat under inert atmosphere (e.g., 60-80 °C) add_reagents->react wash Wash resin thoroughly react->wash cleave Cleave peptide from resin (e.g., TFA cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify lyophilize Lyophilize to obtain pure peptide purify->lyophilize caption Workflow for peptide diversification.

Caption: Workflow for peptide diversification.

Protocol: On-Resin Suzuki-Miyaura Coupling

This protocol describes the coupling of a boronic acid to a resin-bound peptide containing the N-Boc-O-(2-bromophenyl)-D-serine residue.

Materials:

  • Peptide-resin containing the O-(2-bromophenyl)-D-serine residue (1.0 eq)

  • Boronic acid or boronic ester (5.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.2 eq)

  • Base (e.g., aqueous 2M Na₂CO₃, 10.0 eq)

  • Solvent: DMF/H₂O mixture (e.g., 3:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in the DMF/H₂O solvent mixture for 30 minutes in the synthesis vessel.

  • Reagent Premixing: In a separate vial, dissolve the boronic acid (5.0 eq) and the palladium catalyst (0.2 eq) in DMF.

  • Reaction Setup: Add the reagent premix to the swollen resin. Then, add the aqueous base (10.0 eq).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 10 minutes.

  • Reaction: Heat the vessel to 60-80 °C with gentle agitation for 4-12 hours. Monitor the reaction progress using a test cleavage and LC-MS analysis if possible.

  • Washing: Once the reaction is complete, cool the vessel to room temperature. Drain the reaction mixture and wash the resin extensively with DMF (3x), H₂O (3x), DMF (3x), and finally with DCM (3x) to remove all residual catalyst and reagents.

  • Cleavage: Dry the resin under vacuum. The modified peptide is now ready for cleavage from the solid support using a standard TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Purification: Purify the cleaved peptide using reverse-phase HPLC.

Application II: Synthesis of Conformationally Constrained Cyclic Peptides

Cyclic peptides are of immense interest in drug discovery because their constrained conformation can lead to higher receptor affinity, enhanced selectivity, and improved metabolic stability compared to their linear counterparts.[4][5] The 2-bromophenyl group is an excellent precursor for intramolecular cyclization reactions. For instance, an intramolecular Suzuki or Heck reaction can be used to form a covalent bond between the serine side chain and another residue within the peptide, creating a rigid, cyclic structure.

Logical Framework for Intramolecular Cyclization

G linear Linear Peptide Precursor (Resin-Bound) cyclization On-Resin Intramolecular Cross-Coupling (e.g., Suzuki or Heck) linear->cyclization Pd Catalyst constrained Conformationally Constrained Cyclic Peptide (Resin-Bound) cyclization->constrained cleavage Cleavage from Resin & Purification constrained->cleavage final Final Bioactive Cyclic Peptide cleavage->final caption Logic of constrained peptide synthesis.

Caption: Logic of constrained peptide synthesis.

Protocol: On-Resin Intramolecular Suzuki Cyclization

This protocol outlines a general procedure for cyclizing a peptide containing O-(2-bromophenyl)-D-serine and another residue functionalized with a boronic acid (e.g., a Boc-p-borono-L-phenylalanine).

Materials:

  • Fully assembled linear peptide-resin containing both the bromo- and borono-functionalized residues (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.15 eq)

  • Ligand (e.g., SPhos, 0.3 eq)

  • Base (e.g., K₃PO₄, 5.0 eq)

  • Solvent: Anhydrous, degassed 1,4-dioxane or Toluene/H₂O

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the anhydrous, degassed solvent for 1 hour under an inert atmosphere.

  • Reagent Addition: Add the base, ligand, and palladium catalyst to the reaction vessel. Ensure the mixture is thoroughly purged with an inert gas.

  • Reaction: Heat the mixture to 80-100 °C with agitation for 6-24 hours. The progress of cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After completion, cool the reaction, drain the solvent, and wash the resin as described in the previous protocol to remove all catalytic species.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify by RP-HPLC. The success of the cyclization will be evident by a significant shift in retention time and the expected mass.

Application III: Scaffolding for Small Molecule Therapeutics (e.g., Kinase Inhibitors)

Beyond peptides, N-Boc-O-(2-bromophenyl)-D-serine is a valuable chiral scaffold for the synthesis of small molecule drugs, particularly kinase inhibitors.[6][7] Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The serine backbone can be used to construct such heterocyclic systems, while the 2-bromophenyl group provides a vector for modification to achieve selectivity and potency. For example, an intramolecular Buchwald-Hartwig amination could be used to form a nitrogen-containing heterocycle.

Data Summary: Kinase Inhibitor Scaffolds
Scaffold TypeSynthetic StrategyRole of 2-Bromophenyl Group
Benzoxazinones Intramolecular O-arylationForms part of the heterocyclic core
Substituted Indoles Larock Indole SynthesisPrecursor for indole ring formation
Dibenzoxazepines Intramolecular Buchwald-HartwigArylation to form the tricyclic system

Application IV: Advanced Modalities - PROTACs and Molecular Glues

The fields of targeted protein degradation, including Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, represent the cutting edge of drug discovery.[8][9][10][] These molecules function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the target's degradation. They are typically complex, larger molecules requiring sophisticated synthetic building blocks.

N-Boc-O-(2-bromophenyl)-D-serine is well-suited for this application. The D-serine core can act as a rigid linker component, and the 2-bromophenyl group serves as an ideal attachment point for either the E3 ligase ligand or the target protein ligand via cross-coupling chemistry. This modularity allows for the systematic optimization of linker length and composition, which is critical for efficient ternary complex formation and subsequent degradation.[8]

Conclusion

N-Boc-O-(2-bromophenyl)-D-serine is far more than a simple protected amino acid. It is a strategically designed chemical tool that provides medicinal chemists with a reliable and versatile platform for addressing key challenges in modern drug discovery. Its ability to confer proteolytic resistance, serve as a handle for modular diversification, enable the synthesis of conformationally constrained systems, and act as a scaffold for complex therapeutics makes it an invaluable asset for developing novel and effective medicines.

References

  • Vertex AI Search. (2026, March 14). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.
  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (n.d.).
  • CymitQuimica. (n.d.). CAS 47173-80-8: N-Boc-O-benzyl-D-serine.
  • Meffre, P., et al. (n.d.). A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.
  • Chem-Impex. (n.d.). Boc-O-benzyl-D-serine.
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-d-homoserine in Solution-Phase Peptide Synthesis.
  • TSI Journals. (n.d.).
  • MedChemExpress. (n.d.).
  • GuideChem. (2024, March 15). What are the applications of BOC-D-Serine in various fields? - FAQ.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Alternative Serine Building Blocks in Peptide Synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.).
  • Li, X., et al. (n.d.). Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Amblard, M., et al. (2006, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.).
  • Vinogradov, A. A., et al. (n.d.). De novo development of small cyclic peptides that are orally bioavailable. Pharma Excipients.
  • Edwards, A. (n.d.). Non-Canonical Building Blocks Extend the Peptide Alphabet.
  • Coin, I. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity.
  • DeNicola, G. M., et al. (n.d.). Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. PMC.
  • BenchChem. (2025).
  • Asawa, P., et al. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. PMC.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Qvit, N., et al. (2016, January 26).
  • Discovery On Target. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues - Blog.
  • Wodicka, L. M., et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Nature. (2026, March 8). From serendipity to strategy: molecular glue degraders in cancer therapeutics.
  • Frontiers. (n.d.).
  • BOC Sciences. (n.d.).
  • Ciceri, F., et al. (2014, April 15). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PubMed.
  • Semantic Scholar. (2023, October 16). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine.
  • CPHI Online. (n.d.). N-Boc-D-Serine | AMI Life Sciences.
  • Discovery On Target. (2023). Protein Degraders and Molecular Glues Part 1 2023 Archive.
  • Cushman, M. (n.d.). THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW.

Sources

Method

"N-Boc-O-(2-bromophenyl)-D-serine" protocol for Suzuki coupling reactions

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of N-Boc-O-(2-bromophenyl)-D-serine Executive Summary & Chemical Context The functionalization of non-proteinogenic amino acids is a critical pathway in the deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of N-Boc-O-(2-bromophenyl)-D-serine

Executive Summary & Chemical Context

The functionalization of non-proteinogenic amino acids is a critical pathway in the development of novel peptidomimetics and small-molecule therapeutics[1]. N-Boc-O-(2-bromophenyl)-D-serine (CAS: 1656988-87-2; MW: 360.2 g/mol ) is a highly valuable, enantiopure building block featuring a protected chiral amine and an ortho-brominated aryl ether side chain[2].

Executing a Suzuki-Miyaura cross-coupling on this specific substrate presents three distinct chemical challenges:

  • Steric Hindrance: The bromine atom is located at the ortho position relative to the bulky oxygen-linked chiral side chain, making the initial oxidative addition of Palladium sluggish.

  • Stereochemical Integrity: The chiral α -carbon of the D-serine moiety is susceptible to base-catalyzed racemization at elevated temperatures.

  • Chemoselectivity & Lability: The molecule contains an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and a base-sensitive β -ether linkage (prone to β -elimination). Furthermore, the free carboxylic acid at the C-terminus will consume stoichiometric equivalents of base[3].

This guide establishes a self-validating, highly optimized protocol for the arylation of N-Boc-O-(2-bromophenyl)-D-serine using mild conditions that preserve stereochemical integrity and prevent protecting group cleavage[4][5].

Mechanistic Rationale & Experimental Design

To successfully couple N-Boc-O-(2-bromophenyl)-D-serine, the experimental design must deviate from standard high-temperature Suzuki protocols.

  • Base Selection (Causality): Because the substrate possesses a free carboxylic acid, at least 3.0 equivalents of base are required (1.0 eq to deprotonate the carboxylic acid into a water-soluble carboxylate salt, and 2.0 eq to facilitate the transmetalation step)[3]. Strong bases like NaOtBu must be strictly avoided to prevent β -elimination of the phenoxy group and racemization. Mild inorganic bases such as K3​PO4​ or Na2​CO3​ are optimal[4].

  • Catalyst & Temperature: To overcome ortho-steric hindrance without exceeding 60–80 °C, highly active catalyst systems are required. While Pd(PPh3​)4​ is a reliable standard[3], utilizing Pd(dppf)Cl2​ or solvent-stabilized Pd-nanoparticles allows the reaction to proceed at near-ambient temperatures (37–40 °C), ensuring absolute bio-orthogonality and stereocenter preservation[4][5].

  • Workup Logic: Because the product exists as a carboxylate salt in the aqueous phase post-reaction, the mixture must be acidified to extract the product into an organic solvent. However, standard 1M HCl can cleave the Boc group. Therefore, 10% aqueous citric acid is used to safely lower the pH to ~3.5 without compromising the protecting group.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd N-Boc-O-(2-bromophenyl)-D-serine PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2 + Base) PdII->TransMet PdII_diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_diaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl D-Serine Derivative RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle tailored for N-Boc-O-(2-bromophenyl)-D-serine.

Quantitative Data: Optimized Reaction Conditions

The following table summarizes validated catalyst/solvent systems for the cross-coupling of halogenated amino acid derivatives[3][4][5].

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Expected YieldStrategic Advantage
Pd(PPh₃)₄ (5%) K3​PO4​ (3.0)1,4-Dioxane / H2​O (4:1)8012–1875–85%Standard, cost-effective baseline[3].
Pd(dppf)Cl₂ (5%) Na2​CO3​ (3.0)DMF / H2​O (4:1)6012–1880–90%Superior for ortho-hindered substrates.
Pd-Nanoparticles K3​PO4​ (3.0) H2​O (pH 8–9)37–402–4>80%Ultra-mild; prevents β -elimination[5].

Detailed Experimental Protocol (Solution-Phase)

This protocol utilizes the Pd(dppf)Cl2​ system at 60 °C, representing the best balance between catalytic turnover for ortho-substituted bromides and the thermal stability of the D-serine stereocenter.

Workflow Step1 1. Reagent Preparation Step2 2. Inertion (Argon Purge) Step1->Step2 Step3 3. Catalyst Addition Step2->Step3 Step4 4. Reaction (40-60°C) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5 Step6 6. Flash Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

Materials Required:
  • Substrate: N-Boc-O-(2-bromophenyl)-D-serine (1.0 equiv, e.g., 1.0 mmol, 360.2 mg)[2]

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol)[3]

  • Solvents: Degassed 1,4-Dioxane and Degassed Deionized Water (4:1 v/v ratio, 10 mL total)

Step-by-Step Execution:
  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-O-(2-bromophenyl)-D-serine (1.0 mmol), the selected arylboronic acid (1.5 mmol), and K3​PO4​ (3.0 mmol)[3].

  • Atmosphere Inertion: Seal the flask with a rubber septum. Connect to a Schlenk line to evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this pump-purge cycle three times to ensure a strictly oxygen-free environment[3].

  • Solvent & Catalyst Addition: Under positive Argon flow, quickly remove the septum and add the Pd(dppf)Cl2​ catalyst (5 mol%). Reseal the flask. Using a syringe, inject 8 mL of sparged 1,4-Dioxane followed by 2 mL of sparged H2​O [3].

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 12–18 hours. Self-Validation: Monitor the reaction via TLC (Eluent: 9:1 DCM/MeOH with 1% Acetic Acid). The starting material should completely disappear, replaced by a lower-Rf fluorescent spot (the biaryl product).

  • Mild Acidic Workup (Critical Step): Remove the flask from heat and cool to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of H2​O . Slowly add 10% aqueous citric acid dropwise while stirring until the aqueous layer reaches pH ~3.5. (Note: Do not use HCl, as it risks Boc-deprotection).

  • Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×15 mL ). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Dichloromethane) to afford the pure N-Boc-protected biaryl D-serine derivative.

Troubleshooting & Analytical Validation

  • Issue: High amounts of debrominated starting material.

    • Cause: Protodehalogenation competing with transmetalation.

    • Solution: Ensure solvents are thoroughly degassed. Increase the equivalents of the arylboronic acid to 2.0 eq to accelerate the transmetalation step.

  • Issue: Loss of Optical Purity (Racemization).

    • Cause: Base-catalyzed enolization of the α -carbon.

    • Solution: Lower the reaction temperature to 37 °C and switch to a highly active ligand-free Palladium nanoparticle catalyst in an entirely aqueous medium[4][5].

  • Analytical Confirmation: Confirm the integrity of the chiral center post-reaction using Chiral HPLC. Validate the retention of the Boc group via 1H -NMR (sharp singlet at ~1.4 ppm integrating to 9 protons) and the free carboxylic acid via HRMS (ESI-negative mode).

References

  • Sharma, S. V., et al. "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals." Organic Chemistry Frontiers, 2021. URL:[Link][4]

  • "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature." PMC, 2020. URL:[Link][5]

  • Collier, P. N., et al. "Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling." The Journal of Organic Chemistry, 2002. URL:[Link][1]

Sources

Application

"N-Boc-O-(2-bromophenyl)-D-serine" experimental procedure for gram-scale synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Unnatural Amino Acid Synthesis, Peptide Mimetics, and Cross-Coupling Scaffolds Mechanistic Rationale & Strategic Desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Unnatural Amino Acid Synthesis, Peptide Mimetics, and Cross-Coupling Scaffolds

Mechanistic Rationale & Strategic Design

The incorporation of sterically hindered, halogenated O-aryl ethers into chiral amino acid scaffolds is a critical operation in the development of peptide mimetics and targeted therapeutics. The direct O-arylation of aliphatic alcohols like serine is synthetically challenging. While nucleophilic aromatic substitution (SNAr) is a traditional route, it is strictly limited to highly activated aryl halides (e.g., 1-fluoro-2-nitrobenzene) and fails with unactivated substrates like 1-bromo-2-fluorobenzene[1]. Recent advances have introduced copper-catalyzed Chan-Lam cross-couplings for this purpose[2]; however, for robust, reproducible gram-scale synthesis, the Mitsunobu reaction remains the most reliable and scalable approach[3].

Causality in Protocol Design:

  • Substrate Masking: N-Boc-D-serine must be protected as a methyl ester prior to the reaction. If the free carboxylic acid is used, it will outcompete the phenol as a nucleophile, leading to the formation of an undesired phenyl ester[4].

  • Reagent Selection (DIAD over DEAD): Diisopropyl azodicarboxylate (DIAD) is utilized instead of diethyl azodicarboxylate (DEAD) because it is a liquid at room temperature, exhibits superior thermal stability, and poses a significantly lower explosion risk upon scale-up.

  • Temperature Control: The addition of DIAD must be performed strictly at 0 °C. The activated serine betaine intermediate is highly susceptible to β-elimination, which yields dehydroalanine. Low temperatures suppress this degradation pathway.

  • Chemoselective Saponification: Lithium hydroxide (LiOH) is employed for ester hydrolysis at 0 °C to prevent the racemization of the α-chiral center. Subsequent acidification utilizes 10% aqueous citric acid—a mild organic acid that safely protonates the carboxylate without cleaving the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

Synthetic Pathway

G A N-Boc-D-serine methyl ester B 2-Bromophenol PPh3, DIAD, THF 0 °C to RT A->B C N-Boc-O-(2-bromophenyl)- D-serine methyl ester B->C Mitsunobu O-Arylation D LiOH·H2O THF/H2O, 0 °C then Citric Acid C->D E N-Boc-O-(2-bromophenyl)- D-serine D->E Saponification

Figure 1: Two-step retrosynthetic workflow for the gram-scale synthesis of N-Boc-O-(2-bromophenyl)-D-serine.

Quantitative Reagent Data

Table 1: Stoichiometry for Step 1 (Mitsunobu O-Arylation)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
N-Boc-D-serine methyl ester219.231.0010.00 g45.6 mmol
2-Bromophenol173.011.108.68 g50.2 mmol
Triphenylphosphine (PPh₃)262.291.2014.35 g54.7 mmol
DIAD202.211.2010.6 mL54.7 mmol
THF (Anhydrous)72.11Solvent150 mL-

Table 2: Stoichiometry for Step 2 (Saponification)

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
Intermediate Ester374.231.0013.60 g36.4 mmol
LiOH·H₂O41.962.003.05 g72.8 mmol
THF / H₂O (3:1 v/v)-Solvent133 mL-
10% Citric Acid (aq)192.12-to pH ~3-

Step-by-Step Gram-Scale Protocol

Step 1: Mitsunobu O-Arylation

This protocol is designed as a self-validating system; do not proceed to subsequent steps without confirming intermediate milestones.

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Dissolution: Add N-Boc-D-serine methyl ester (10.00 g), 2-bromophenol (8.68 g), and PPh₃ (14.35 g) to the flask. Inject 150 mL of anhydrous THF and stir until a homogenous, clear solution is achieved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Activation: Load DIAD (10.6 mL) into a dropping funnel or syringe pump. Add the DIAD dropwise over a strict 30-minute period. Observe: The solution will transition to a pale yellow color. Rapid addition will cause a thermal spike, promoting dehydroalanine formation.

  • Propagation: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for an additional 14 hours.

  • Validation: Analyze the mixture via TLC (Hexanes/EtOAc 3:1). The product should appear as a new UV-active spot (Rf ≈ 0.45). Stain with Ninhydrin and heat; the spot should remain uncolored, confirming the Boc group is intact.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to yield a viscous yellow oil.

    • Expertise Tip: To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude oil with 50 mL of cold diethyl ether/hexanes (1:2). Filter the precipitated white solid (TPPO) and concentrate the filtrate.

    • Purify the filtrate via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

    • Isolate the N-Boc-O-(2-bromophenyl)-D-serine methyl ester as a colorless oil (Expected yield: 13.6 g, ~80%).

Step 2: Saponification & Isolation
  • Dissolution: Transfer the intermediate ester (13.60 g) to a 250 mL round-bottom flask and dissolve in 100 mL of THF. Cool the solution to 0 °C in an ice-water bath.

  • Hydrolysis: Dissolve LiOH·H₂O (3.05 g) in 33 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 3 hours.

  • Validation: Check reaction progress via TLC (Hexanes/EtOAc 1:1). The starting ester (Rf ≈ 0.6) should be completely consumed, replaced by a baseline spot (the carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure (bath temperature <30 °C) to remove the majority of the THF.

  • Acidification: Dilute the remaining aqueous layer with 50 mL of cold water and cool to 0 °C. Carefully add 10% aqueous citric acid dropwise until the pH reaches ~3 (verify with pH paper). Observe: A white precipitate or cloudy emulsion will form as the free acid is generated.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield a crude solid.

  • Final Polish: Triturate the solid with cold hexanes (40 mL), filter, and dry under high vacuum to afford pure N-Boc-O-(2-bromophenyl)-D-serine as a white powder.

Quality Control & Analytical Validation

Table 3: Expected Analytical Metrics

MetricExpected ValueAnalytical Method
Overall Yield 70 – 75% (over 2 steps)Gravimetric
Purity > 98%RP-HPLC (254 nm)
Enantiomeric Excess > 99% eeChiral HPLC
Mass Spectrometry [M+Na]⁺ = 382.0 / 384.0ESI-MS (Positive Ion Mode)
Physical State White to off-white powderVisual Inspection

Sources

Method

Application Note: High-Purity Isolation of N-Boc-O-(2-bromophenyl)-D-serine using Flash Column Chromatography

Abstract This application note provides a comprehensive guide and a detailed protocol for the purification of the synthetically important amino acid derivative, N-Boc-O-(2-bromophenyl)-D-serine, utilizing flash column ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of the synthetically important amino acid derivative, N-Boc-O-(2-bromophenyl)-D-serine, utilizing flash column chromatography. This method is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a rapid and efficient means to obtain this compound in high purity. The protocol herein is grounded in the fundamental principles of chromatography and is presented with detailed explanations for each step to ensure reproducibility and success.

Introduction

N-Boc-O-(2-bromophenyl)-D-serine is a valuable building block in medicinal chemistry and peptide synthesis. The presence of the ortho-bromophenyl ether linkage provides a site for further functionalization, for instance, through cross-coupling reactions, while the N-Boc protecting group ensures chemoselectivity in subsequent synthetic steps. As with many synthetic intermediates, achieving high purity is paramount to the success of downstream applications.[1] Flash column chromatography is a widely adopted technique for the purification of organic compounds, offering a significant improvement in speed and efficiency over traditional gravity-fed column chromatography.[2][3][4] This application note details a robust flash chromatography protocol for the purification of N-Boc-O-(2-bromophenyl)-D-serine from a crude reaction mixture.

Principles of Separation

The purification strategy is based on normal-phase flash chromatography, where the separation of the target compound from impurities is achieved based on differences in their polarity.[1] The stationary phase, silica gel, is highly polar. The mobile phase, a mixture of non-polar and moderately polar solvents, is passed through the column under moderate pressure.[5] Compounds in the mixture will have different affinities for the stationary phase and varying solubilities in the mobile phase.

In this specific case, N-Boc-O-(2-bromophenyl)-D-serine possesses a combination of polar functional groups (a carboxylic acid and a carbamate) and non-polar moieties (the tert-butoxycarbonyl (Boc) group and the 2-bromophenyl group). This amphiphilic nature allows for effective separation on a silica gel column using a gradient elution of ethyl acetate in hexanes. Less polar impurities will elute first, followed by the desired product, and finally, more polar impurities will be washed off the column.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purification of N-Boc-O-(2-bromophenyl)-D-serine.

Materials and Equipment
  • Crude Sample: N-Boc-O-(2-bromophenyl)-D-serine (from synthesis)

  • Stationary Phase: Silica gel (230-400 mesh) or a pre-packed silica gel flash column

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Apparatus:

    • Flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) or a manual setup with a glass column, pump, and fraction collector

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Round bottom flasks and other standard laboratory glassware

    • Sample vials or test tubes for fraction collection

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before performing the flash chromatography, it is crucial to determine the optimal solvent system using TLC. This will help in predicting the elution behavior of the target compound and impurities.

  • Prepare a sample solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate.

  • Develop the TLC plate: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexanes. Start with a relatively non-polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 30%, 40% ethyl acetate).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation. A common solvent system for similar N-Boc protected amino acids is a mixture of ethyl acetate and hexanes.[6][7]

Flash Column Chromatography Procedure

The following workflow outlines the purification process:

Purification Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis A Prepare Mobile Phase C Pack Column A->C B Prepare Slurry (if applicable) B->C E Load Sample C->E D Prepare Sample D->E F Run Gradient Elution E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Pool Pure Fractions H->I J Evaporate Solvent I->J K Characterize Pure Product J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Boc-O-(2-bromophenyl)-D-serine

Welcome to our dedicated technical support guide for the synthesis of N-Boc-O-(2-bromophenyl)-D-serine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of N-Boc-O-(2-bromophenyl)-D-serine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Frequently Asked-Questions (FAQs)

Q1: What is the most common synthetic route for N-Boc-O-(2-bromophenyl)-D-serine and what are its primary challenges?

The most prevalent method for synthesizing N-Boc-O-(2-bromophenyl)-D-serine is through a Williamson ether synthesis.[1][2][3] This involves the reaction of an alkoxide, generated from N-Boc-D-serine, with an activated 2-bromophenyl derivative (such as 2-bromophenyl halide). While this SN2 reaction is a cornerstone of ether synthesis, its application here presents specific challenges.[1][4] The primary hurdles are controlling selectivity due to multiple reactive sites on the N-Boc-D-serine starting material, namely the hydroxyl and the N-H group of the carbamate. Key side reactions include O- vs. N-alkylation, racemization of the chiral center, and premature cleavage of the Boc protecting group.[5]

Q2: I am observing a significant amount of a di-arylated byproduct. What is the likely cause and how can I prevent it?

The formation of a di-arylated byproduct suggests that the initially formed product, N-Boc-O-(2-bromophenyl)-D-serine, is undergoing a second arylation reaction. This typically occurs if the reaction conditions are too harsh (e.g., high temperatures) or if there is a significant excess of the arylating agent. To mitigate this, consider the following:

  • Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess (e.g., 1.1 to 1.2 equivalents) of the 2-bromophenyl source is often sufficient.

  • Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of the undesired second arylation.

  • Base Selection: Employing a bulky, non-nucleophilic base can help to selectively deprotonate the hydroxyl group of serine without promoting further reactions.

Q3: My final product shows evidence of racemization. What are the potential causes and how can I maintain the stereochemical integrity of the D-serine backbone?

Racemization at the alpha-carbon of the serine moiety is a critical issue, particularly in drug development where stereochemistry is paramount.[6] The primary cause is the abstraction of the alpha-proton by a base, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of enantiomers.[6][7]

To maintain stereochemical purity:

  • Choice of Base: Employ a milder base. Strong bases increase the likelihood of deprotonation at the alpha-carbon.

  • Temperature Control: Perform the reaction at the lowest feasible temperature to minimize the energy available for the racemization process.[8]

  • Reaction Time: Keep the reaction time as short as possible to limit the exposure of the product to conditions that favor racemization.

Troubleshooting Guide: Common Side Reactions

This section provides a detailed breakdown of common side reactions, their identification, and proven methods for their suppression.

Issue 1: Cleavage of the N-Boc Protecting Group

Symptoms:

  • Appearance of a new, more polar spot on TLC with a lower Rf value, corresponding to the free amine.

  • Complex NMR spectra showing signals for both the protected and deprotected product.

  • Mass spectrometry data indicating the presence of a species with a mass 100 units less than the expected product.

Root Cause Analysis: The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions but is labile to acid.[9] While the Williamson ether synthesis is typically conducted under basic conditions, inadvertent exposure to acidic conditions during workup or purification (e.g., on silica gel) can lead to premature deprotection.[10] Although less common, some highly basic conditions can also promote Boc cleavage.[11][12][13]

Corrective and Preventive Actions:

ActionDetailed Protocol
Neutral Workup During the aqueous workup, maintain the pH between 7 and 8. Use a saturated solution of sodium bicarbonate to quench the reaction and neutralize any residual acid.
Buffered Chromatography If using silica gel chromatography, which can be acidic, pre-treat the silica by eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% v/v) before loading your sample.
Alternative Purification Consider purification methods that avoid acidic conditions, such as crystallization or preparative HPLC with a neutral mobile phase.

Workflow for Preventing Boc-Cleavage:

Caption: Troubleshooting workflow for preventing N-Boc deprotection.

Issue 2: Formation of N-Alkylated Side Product

Symptoms:

  • An isomeric byproduct is observed in LC-MS analysis with the same mass as the desired O-alkylated product.

  • ¹H NMR may show a downfield shift of the N-H proton and changes in the chemical shifts of the alpha and beta protons of the serine backbone.

Root Cause Analysis: While the hydroxyl group of serine is generally more nucleophilic than the carbamate N-H, N-alkylation can become a competitive side reaction under certain conditions.[14] This is influenced by the choice of base and solvent. Strong bases can deprotonate the carbamate nitrogen, increasing its nucleophilicity and leading to the formation of the N-alkylated product.[15]

Mitigation Strategies:

ParameterRecommendationRationale
Base Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃.These bases are sufficient to deprotonate the hydroxyl group but are less likely to deprotonate the less acidic N-H of the Boc-carbamate.
Solvent Aprotic polar solvents like DMF or acetonitrile are generally preferred.These solvents effectively solvate the cation of the base, enhancing the reactivity of the alkoxide without promoting proton transfer that could facilitate N-deprotonation.
Temperature Maintain the reaction temperature as low as possible (e.g., room temperature to 50 °C).Higher temperatures can provide the necessary activation energy for the less favorable N-alkylation pathway to occur.

Reaction Pathway Visualization:

Caption: Competing O- vs. N-alkylation pathways.

Issue 3: β-Elimination to form N-Boc-dehydroalanine

Symptoms:

  • Formation of a non-polar byproduct, readily observable by TLC.

  • ¹H NMR shows characteristic signals for vinylic protons.

  • Mass spectrometry confirms a mass corresponding to the loss of the O-(2-bromophenyl) group and water.

Root Cause Analysis: The O-arylated serine derivative can be susceptible to base-catalyzed β-elimination, especially at elevated temperatures. The aryloxy group can act as a leaving group, and abstraction of the alpha-proton by a strong base leads to the formation of the corresponding dehydroalanine derivative.

Preventive Measures:

  • Base Strength and Stoichiometry: Use the mildest base possible and avoid a large excess.

  • Temperature Control: Keep the reaction temperature as low as practical to disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic conditions.

References

  • ResearchGate. (n.d.). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • Creation.com. (n.d.). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Retrieved from [Link]

  • ACS Publications. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved from [Link]

  • WordPress. (n.d.). Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Scilit. (n.d.). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018060781A1 - An improved process for the preparation of lacosamide.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, March 25). Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • PMC. (n.d.). Total Synthesis of TMC-95A and -B via a New Reaction Leading to Z-Enamides. Some Preliminary Findings as to SAR. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

Sources

Optimization

"N-Boc-O-(2-bromophenyl)-D-serine" purification challenges and solutions

As a Senior Application Scientist, I have designed this technical support center to address the specific physicochemical vulnerabilities of N-Boc-O-(2-bromophenyl)-D-serine (CAS: 2137831-96-8)[1]. This non-natural amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support center to address the specific physicochemical vulnerabilities of N-Boc-O-(2-bromophenyl)-D-serine (CAS: 2137831-96-8)[1]. This non-natural amino acid is a critical chiral building block in peptide synthesis and drug development. However, its structural features—a bulky halogenated aryl ether combined with an acid-sensitive tert-butoxycarbonyl (Boc) group and a base-sensitive alpha-chiral center—create a narrow window for successful purification.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, epimerization-free recovery.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My product streaks heavily on silica gel, but when I use Trifluoroacetic Acid (TFA) to improve peak shape, I lose the Boc group. What is the mechanistic cause, and how can I resolve this? Causality: The free carboxylic acid moiety of the serine derivative interacts strongly with the polar silanol groups on the silica stationary phase, causing severe peak tailing. While strong Brønsted acids like TFA protonate the silanols to sharpen peaks, they simultaneously catalyze the cleavage of the tert-butyl carbamate (Boc) group. This occurs via the formation of a tert-butyl cation and the subsequent release of isobutylene and CO₂[2]. Solution: Substitute TFA with a milder organic acid, such as 1.0% Acetic Acid (AcOH) in your mobile phase[3]. Acetic acid is sufficiently acidic (pKa ~4.76) to suppress silanol ionization and prevent streaking, but not strong enough to trigger Boc deprotection under standard ambient chromatographic conditions.

Q2: I am observing a loss of enantiomeric excess (ee) during the concentration of my chromatography fractions. How is racemization occurring? Causality: The alpha-proton of N-Boc-O-(2-bromophenyl)-D-serine is highly activated due to the electron-withdrawing effects of the adjacent carbamate, the carboxylic acid, and the electronegative oxygen of the aryl ether. Exposure to even mild bases (such as residual triethylamine or basic impurities in solvents) during prolonged concentration at elevated temperatures leads to the abstraction of this alpha-proton. This forms a planar enolate intermediate, resulting in epimerization and racemization upon reprotonation[4]. Solution: Maintain strict epimerization-free conditions by ensuring all solvents are slightly acidic or strictly neutral[5]. Never exceed a water bath temperature of 35°C during rotary evaporation.

Q3: After purification, my compound consistently "oils out" instead of forming a crystalline solid. How can I force nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated but lacks the lattice energy to overcome the activation barrier for crystal nucleation. The bulky ortho-bromophenyl group and the highly flexible Boc group disrupt efficient molecular packing. Solution: Transition from evaporative crystallization to an anti-solvent crystallization strategy. By dissolving the oil in a highly miscible "good" solvent and titrating in a "bad" solvent to the exact cloud point, you create a controlled metastable zone that heavily favors crystalline nucleation over phase separation.

Part 2: Quantitative Data & Optimization

The following table summarizes the quantitative impact of various mobile phase modifiers on the purification metrics of N-Boc-O-(2-bromophenyl)-D-serine.

Modifier (in EtOAc/Hexanes)Peak Symmetry (As)Boc Stability (% Intact)Chiral Purity (% ee)Recommendation
None (Neutral) > 2.5 (Severe Tailing)> 99.5%> 99.0%Avoid (Poor separation)
0.1% TFA (Strong Acid) 1.1 (Sharp)< 75.0% (High Cleavage)> 99.0%Avoid (Degradation)
1.0% AcOH (Weak Acid) 1.2 (Sharp)> 99.0%> 99.0%Optimal
0.1% Et₃N (Base) 1.3 (Sharp)> 99.5%< 85.0% (Racemized)Avoid (Epimerization)

Part 3: Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

A self-validating protocol designed to prevent Boc-cleavage while resolving the target from unreacted 2-bromophenol and D-serine.

  • Stationary Phase Preparation: Pre-equilibrate the silica gel column with 3 column volumes (CV) of Hexanes containing 1.0% Acetic Acid (AcOH)[3]. Causality: This neutralizes basic sites on the silica that could trigger epimerization.

  • Sample Loading: Dissolve the crude N-Boc-O-(2-bromophenyl)-D-serine in a minimal volume of Dichloromethane (DCM). Load directly onto the column.

  • Gradient Elution: Run a gradient from 10% to 50% Ethyl Acetate in Hexanes (maintaining 1.0% AcOH throughout).

  • Fraction Monitoring: Monitor fractions via TLC (UV active at 254 nm). Self-Validation Step: Spot fractions with Ninhydrin stain and heat. The target compound should remain Ninhydrin-negative (colorless/yellow). If a purple spot appears, Boc deprotection has occurred.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Critical: Keep the water bath strictly ≤ 35°C to prevent thermal degradation and racemization[4].

Protocol B: Anti-Solvent Crystallization

Designed to overcome the "oiling out" phenomenon caused by the bulky ortho-bromo ether linkage.

  • Dissolution: Transfer the purified, concentrated oil to a clean Erlenmeyer flask. Dissolve in a minimal amount of Methyl tert-butyl ether (MTBE) at 40°C.

  • Cloud Point Titration: While maintaining stirring at 40°C, add Heptane (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Nucleation: Stop adding Heptane. Add a single seed crystal of pure N-Boc-O-(2-bromophenyl)-D-serine (if available).

  • Controlled Cooling: Turn off the heat and allow the flask to cool to room temperature undisturbed over 4 hours. Self-Validation Step: A successful nucleation is confirmed when the cloudiness transitions into distinct, free-flowing white needles within 30-45 minutes.

  • Harvesting: Transfer the flask to a 4°C refrigerator overnight to maximize yield. Filter the crystals via a Büchner funnel and wash with ice-cold Heptane.

Part 4: Visualizations

Workflow Start Crude N-Boc-O-(2-bromophenyl)-D-serine Check Check Impurity Profile (LC-MS/TLC) Start->Check Chromatography Flash Chromatography (1.0% AcOH Modifier) Check->Chromatography High Byproducts Crystallization Anti-Solvent Crystallization (MTBE/Heptane) Check->Crystallization High Purity (>90%) Racemization Check Chiral Purity (Chiral HPLC) Chromatography->Racemization Crystallization->Racemization Racemization->Crystallization <99% ee (Recrystallize) Pure Pure D-Enantiomer Target Racemization->Pure >99% ee

Workflow for the purification and chiral verification of N-Boc-O-(2-bromophenyl)-D-serine.

Degradation Target N-Boc-O-(2-bromophenyl)-D-serine Acidic Strong Acid Exposure (e.g., TFA, HCl) Target->Acidic Basic Strong Base Exposure (e.g., NaOH, Et3N) Target->Basic Deprotected Boc Deprotection (O-(2-bromophenyl)-D-serine) Acidic->Deprotected Cleavage of t-Butyl group Racemized Racemization via Enolate (DL-mixture) Basic->Racemized Alpha-proton abstraction

Primary degradation pathways: Boc-deprotection and base-catalyzed racemization.

References

  • Title: 2137831-96-8_CAS号:2137831-96-8_5-(2-Methyl-1,3-thiazol-5-yl ... (N-Boc-O-(2-bromophenyl)-D-serine) Source: ChemSrc URL: [Link]

  • Title: Chromatographic Enantiomer Separation Using... Source: Acta Chimica Slovenica URL: [Link]

  • Title: Preparation and Improved Stability of N-Boc-α-amino-5-acyl Meldrum's Acids, a Versatile Class of Building Blocks for Combinatorial Chemistry Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III) Source: RSC Advances (Digital CSIC) URL: [Link]

Sources

Troubleshooting

"N-Boc-O-(2-bromophenyl)-D-serine" dealing with steric hindrance in coupling reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when synthesizing sequences containing highly modified, unnatural amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when synthesizing sequences containing highly modified, unnatural amino acids. N-Boc-O-(2-bromophenyl)-D-serine represents a "perfect storm" of steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, combined with the massive van der Waals radius of the ortho-bromo substitution on the phenyl ether side chain, severely restricts rotational freedom. This creates a physical blockade around the α -carboxyl group, causing standard coupling protocols to stall, yield truncated sequences, or promote D-to-L epimerization.

This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers, ensuring high-fidelity amide bond formation.

Mechanistic Overview of Steric Hindrance

To successfully couple this residue, we must abandon standard carbodiimide chemistry and utilize uronium/aminium salts that form highly reactive active esters. The diagram below illustrates the logical pathways for activating sterically shielded substrates.

G Substrate N-Boc-O-(2-bromophenyl)-D-serine (Extreme Steric Shielding) Activation Carboxyl Activation Pathway Selection Substrate->Activation Uronium Uronium/Aminium Salts (HATU / COMU) Activation->Uronium Optimal (Fast Kinetics) Carbodiimide Carbodiimides (DIC / DCC) Activation->Carbodiimide Suboptimal (Slow Kinetics) ActiveEster Highly Reactive Active Ester (OAt or Oxyma) Uronium->ActiveEster Base (DIPEA/TMP) Aminolysis Aminolysis by Incoming Amine ActiveEster->Aminolysis Anchimeric Assistance Oacylisourea O-Acylisourea Intermediate (Prone to rearrangement) Carbodiimide->Oacylisourea Oacylisourea->Aminolysis Steric Blockade Product Desired Peptide Bond (Stereocenter Retained) Aminolysis->Product Efficient Coupling Failure Hydrolysis / Epimerization (Low Yield / Racemization) Aminolysis->Failure Stalled Reaction

Mechanistic pathways for activating and coupling sterically hindered D-serine derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why do standard DIC/HOBt protocols fail with N-Boc-O-(2-bromophenyl)-D-serine? A1: Standard carbodiimide reagents (DIC/DCC) form an O-acylisourea intermediate. For aminolysis to occur, the incoming amine must navigate past the bulky N-Boc group and the rigid ortho-bromophenyl ether. Because DIC/HOBt lacks sufficient electrophilicity to overcome this high activation energy barrier, the reaction stalls[1]. This prolonged stall time leads to side reactions, including the rearrangement of the O-acylisourea into an unreactive N-acylurea[2].

Q2: Which coupling reagents are statistically most effective for this specific residue? A2: Reagents that generate highly reactive OAt (via HATU) or Oxyma (via COMU) esters are mandatory. HATU provides "anchimeric assistance"—the nitrogen atom in the pyridine ring of the HOAt leaving group acts as a neighboring hydrogen-bond acceptor, actively guiding the incoming amine to the carbonyl carbon[2],. COMU offers identical or superior reactivity with a much safer, non-explosive profile[3],[4].

Q3: How do I prevent D-to-L epimerization during the extended coupling times required? A3: Steric hindrance necessitates longer reaction times, which exposes the activated D-serine to basic conditions, risking oxazolone formation and subsequent racemization[4]. To mitigate this, replace the standard base N,N-Diisopropylethylamine (DIPEA) with 2,4,6-trimethylpyridine (TMP, or collidine). TMP is sufficiently basic to drive the activation of the uronium salt but is too sterically hindered to abstract the α -proton from the amino acid[4],[5].

Q4: Does the choice of solvent impact the coupling efficiency of this bulky residue? A4: Yes. Dimethylformamide (DMF) is often insufficient for highly hydrophobic, bulky residues. Switching to N-Methyl-2-pyrrolidone (NMP) or a solvent mixture (NMP/DCM 1:1) improves the solvation of the peptide-resin complex and disrupts inter-chain hydrogen bonding, physically opening the resin matrix to allow reagent access[1].

Quantitative Reagent Comparison

The following table summarizes the quantitative metrics and structural advantages of various coupling reagents when applied to sterically hindered amino acids like N-Boc-O-(2-bromophenyl)-D-serine.

Coupling ReagentActive Ester GeneratedRelative Reactivity ( krel​ )Epimerization RiskSafety / Byproduct Profile
COMU OxymaVery HighVery LowNon-explosive; highly soluble in DMF/NMP[3],[4]
HATU OAtVery HighLowExcellent efficiency; HOAt byproduct is explosive[2],
PyAOP OAtHighLowIdeal for N-methylated or highly hindered amines[6],
HBTU OBtModerateModerateInsufficient for extreme steric hindrance[2],[5]
DIC / HOBt OBtLowHigh (due to time)Prone to N-acylurea rearrangement[1],[4]

Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Double-Coupling Strategy

This protocol utilizes a self-validating double-coupling loop to ensure complete conversion without excessive epimerization.

Workflow Resin Deprotected Resin (Free N-Terminus) Coupling Primary Coupling (60 min, 45°C Microwave) Resin->Coupling PreAct Pre-activate Amino Acid (HATU + TMP in NMP, 3 min) PreAct->Coupling Kaiser Kaiser Test Coupling->Kaiser DoubleCouple Double Coupling (Fresh Reagents, 60 min) Kaiser->DoubleCouple Positive (Blue) Wash Wash & Proceed (NMP/DCM) Kaiser->Wash Negative (Yellow) DoubleCouple->Wash

SPPS workflow for sterically hindered coupling with integrated quality control.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully deprotected. Wash thoroughly with NMP ( 3×5 min) to maximize resin swelling.

  • Stoichiometric Pre-activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of N-Boc-O-(2-bromophenyl)-D-serine and 3.9 equivalents of HATU in NMP.

    • Causality: We strictly use 3.9 eq of HATU (a slight deficit) to prevent unreacted uronium salt from transferring to the resin and guanidinylating the free N-terminus, which irreversibly terminates chain elongation[5].

  • Base Addition: Add 8.0 equivalents of TMP (collidine) to the vial. Vortex and allow pre-activation to proceed for exactly 3 minutes.

  • Primary Coupling: Transfer the activated solution to the reaction vessel. Agitate for 60 minutes at room temperature (or 45°C if using microwave assistance).

  • Validation (Kaiser Test): Drain the reagents and wash the resin ( NMP, DCM). Perform a Kaiser test. If the beads turn blue (indicating unreacted amines due to steric blockade), proceed to Step 6.

  • Double Coupling: Do not extend the time of the first coupling, as this promotes epimerization. Instead, drain, wash, and repeat Steps 2-4 with a fresh batch of activated amino acid[1].

Protocol B: Solution-Phase Fragment Coupling using COMU

Ideal for synthesizing small hindered building blocks or active pharmaceutical ingredients (APIs) in solution.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the amine component (1.0 eq) and N-Boc-O-(2-bromophenyl)-D-serine (1.1 eq) in a 1:1 mixture of anhydrous DCM and DMF.

    • Causality: DCM provides excellent solubility for the Boc-protected amino acid, while DMF stabilizes the polar transition state of the coupling reaction[3].

  • Reagent Addition: Add COMU (1.1 eq) to the reaction flask at 0°C.

    • Causality: COMU is highly stable in solution and generates the Oxyma active ester, which is safer than HOAt and highly reactive[3],[4]. Cooling to 0°C controls the initial exothermic activation, protecting the D-stereocenter.

  • Base Catalysis: Dropwise add DIPEA (2.2 eq). Allow the reaction to stir at 0°C for 15 minutes, then slowly warm to room temperature.

  • Monitoring: Monitor via LC-MS. The anchimeric assistance of the Oxyma leaving group typically drives this hindered coupling to >95% completion within 2–4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Sources

Optimization

"N-Boc-O-(2-bromophenyl)-D-serine" avoiding aggregation in peptide synthesis

Introduction Welcome to the technical support guide for N-Boc-O-(2-bromophenyl)-D-serine. This specialized, non-natural amino acid derivative is a valuable tool for introducing conformational constraints and unique steri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for N-Boc-O-(2-bromophenyl)-D-serine. This specialized, non-natural amino acid derivative is a valuable tool for introducing conformational constraints and unique steric and electronic properties into synthetic peptides. The bulky O-(2-bromophenyl) group can be instrumental in designing peptides with specific secondary structures. However, its very nature—a sterically demanding, hydrophobic, and aromatic moiety—presents a significant challenge during solid-phase peptide synthesis (SPPS): on-resin aggregation.

This guide provides in-depth, field-tested strategies and detailed protocols to help you navigate the complexities of using this derivative, ensuring high-yield, high-purity synthesis of your target peptide. We will address common failure points, explain the underlying chemical principles, and offer a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using an O-(2-bromophenyl) group on serine in peptide synthesis?

The O-(2-bromophenyl) group serves multiple functions. Primarily, its bulky and rigid aromatic structure introduces significant steric hindrance.[1] This can be used strategically to induce specific turns or kinks in the peptide backbone, similar to the effect of a pseudoproline.[2] Additionally, the electron-withdrawing nature of the bromine atom and the aromatic ring can modulate the electronic environment of the peptide. From a practical standpoint, this modification significantly increases the hydrophobicity of the serine residue, which can influence peptide solubility and interactions.[3]

Q2: What is peptide aggregation in the context of SPPS?

During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can then interact with adjacent peptide chains on other resin beads, forming intermolecular hydrogen bonds.[4] This process, known as aggregation, leads to a dense, poorly solvated network that physically blocks reactive sites.[5] The result is a dramatic drop in the efficiency of both the deprotection and coupling steps, leading to truncated or deletion sequences.[4][6]

Q3: Why is N-Boc-O-(2-bromophenyl)-D-serine particularly prone to causing aggregation?

The issue is multifactorial:

  • Steric Hindrance: The bulky 2-bromophenyl group makes the incoming activated amino acid's approach to the deprotected N-terminus more difficult, slowing down the coupling reaction.[7][8] Slower kinetics provide more time for peptide chains to self-assemble and aggregate.

  • Hydrophobicity: The aromatic side chain significantly increases the local hydrophobicity of the peptide sequence, which is a known driver of aggregation, especially in polar solvents like DMF.[2][9]

  • Aromatic Interactions: The phenyl rings can participate in π-stacking interactions between adjacent peptide chains, further stabilizing the aggregated state.[10][11] This is a known phenomenon in the aggregation of amyloid peptides containing aromatic residues.[10][11][12]

Q4: What are the early warning signs of on-resin aggregation?

Be vigilant for the following indicators during your synthesis:

  • Visual Cues: The resin may appear clumped together or may swell less than usual. In severe cases, the entire resin bed may shrink into a gelatinous mass.[4]

  • Incomplete Reactions: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a prolonged or double coupling indicates a failure to acylate the N-terminus.

  • Slow Deprotection: If you are monitoring Fmoc deprotection by UV, a flattened and broadened profile suggests that the piperidine reagent is having difficulty accessing the Fmoc groups.[4]

Troubleshooting Guide: Overcoming Aggregation

This section addresses specific problems you may encounter when using N-Boc-O-(2-bromophenyl)-D-serine.

Problem 1: My coupling reaction is incomplete, even after extending the time and using a standard carbodiimide activator.

Cause: This is a classic symptom of aggregation combined with steric hindrance. The bulky side chain of O-(2-bromophenyl)-D-serine physically obstructs the coupling site, and intermolecular hydrogen bonding prevents reagents from accessing the N-terminus. Standard activators like DIC/HOBt may be insufficient for such a demanding coupling.[13]

Solution Pathway:

  • Switch to a More Potent Coupling Reagent: Immediately switch to a phosphonium- or aminium-based reagent. HATU, HCTU, and PyAOP are highly effective for sterically hindered couplings as they form more reactive OAt/OBt esters.[8][13]

  • Elevate the Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the activation barrier and disrupt transient hydrogen bonds. Microwave-assisted synthesis is particularly effective for this.[8][14]

  • Perform a Double Coupling: If a single coupling is insufficient, perform a second coupling with a fresh solution of activated amino acid.

Reagent ClassExamplesReactivity for Hindered CouplingNotes
CarbodiimideDIC/HOBtModerateOften insufficient for residues like O-(2-Br-Ph)-Ser.
Aminium/UroniumHBTU, HCTUHighHCTU is generally more reactive than HBTU.[8]
PhosphoniumPyBOP, PyAOPHighPyAOP is particularly robust for difficult couplings.[13]
ImmoniumHATU, HDMAVery HighConsidered the gold standard for overcoming steric hindrance.[8]
Problem 2: The resin has clumped, and the synthesis has effectively stopped.

Cause: Severe, irreversible aggregation has occurred. At this point, the peptide chains are so tightly associated that solvent and reagent penetration is minimal. This is a common outcome for sequences with multiple hydrophobic or β-sheet-forming residues in addition to the O-(2-bromophenyl)-D-serine.[4]

Solution Pathway:

  • Solvent Disruption: Before abandoning the synthesis, attempt to disrupt the aggregates. Replace the DMF with a more disruptive solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.[2][14] Sonicate the reaction vessel for 15-30 minutes to physically break up the clumps.

  • Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF.[5] These salts interfere with hydrogen bonding and can help resolubilize the peptide chains.

  • Prophylactic Re-synthesis: In most cases of severe aggregation, the best course of action is to restart the synthesis using a preventative strategy from the outset.

Problem 3: The synthesis completed, but the crude peptide is insoluble in my HPLC purification buffer.

Cause: The aggregation that was problematic on-resin can persist after cleavage. The O-(2-bromophenyl)-D-serine, along with other hydrophobic residues, makes the full-length peptide poorly soluble in standard aqueous buffers like water/acetonitrile with TFA.[9]

Solution Pathway:

  • Test Solubility: Before attempting a large-scale purification, test the solubility of a small amount of crude peptide in various solvents.

  • Modify Solvents:

    • Add organic acids like formic acid (1-5%) to the purification buffers to help protonate amide backbones and disrupt hydrogen bonding.

    • Incorporate organic co-solvents such as isopropanol or hexafluoroisopropanol (HFIP) in small, incremental amounts.

    • For extremely difficult cases, consider using a solvent system based on DMF or DMSO, although this complicates solvent removal post-purification.

  • Use Aggregation-Disrupting Additives: Adding chaotropic agents like 6 M Guanidinium HCl or 8 M Urea to the initial dissolution solvent can be effective, but ensure this is compatible with your chromatography system.[2]

Prophylactic Strategies & Experimental Protocols

The most effective way to manage aggregation is to prevent it from happening. The following strategies should be considered before starting your synthesis.

Strategy 1: Backbone Protection

The most robust method to prevent aggregation is to physically block the sites of intermolecular hydrogen bonding. This is achieved by introducing a temporary, acid-labile protecting group onto a backbone amide nitrogen.

  • Hmb/Dmb Groups: Incorporating an N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acid every 6-7 residues can effectively disrupt β-sheet formation.[4][14] These groups are introduced like any other amino acid and are removed during the final TFA cleavage.[4]

  • Pseudoprolines: These are dipeptides where a Ser or Thr residue is cyclized onto the preceding amino acid's backbone nitrogen. This introduces a "kink" that acts as a potent secondary structure disrupter, similar to proline.[2][14]

Protocol: High-Temperature, HATU-Mediated Coupling

This protocol is recommended for the coupling of any amino acid immediately following the N-Boc-O-(2-bromophenyl)-D-serine residue or for the coupling of the derivative itself.

Materials:

  • Peptide-resin with free N-terminal amine

  • N-Boc protected amino acid (4 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in the reaction solvent (DMF or NMP). Perform the N-terminal Boc deprotection as per your standard protocol (e.g., 50% TFA in DCM) and neutralize with 10% DIPEA in DMF.[15] Wash thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve the N-Boc-amino acid and HATU in the reaction solvent. Add the DIPEA and allow the solution to pre-activate for 2 minutes. The solution should turn yellow.

  • Coupling: Add the activation solution to the prepared resin.

  • Heating: Heat the reaction vessel to 50°C using a heating block or a microwave peptide synthesizer.

  • Reaction Time: Allow the reaction to proceed for 1-2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), continue heating for another hour or perform a second coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process when encountering a difficult coupling step during SPPS.

G start Start Coupling Step monitor Monitor Reaction (e.g., Kaiser Test) start->monitor complete Reaction Complete? (Beads are clear/yellow) monitor->complete incomplete Incomplete Coupling (Beads are blue) complete->incomplete No next_cycle Proceed to Next Cycle complete->next_cycle Yes double_couple Perform Double Coupling (Fresh Reagents) incomplete->double_couple heat Increase Temperature (50-60°C or Microwave) incomplete->heat reagent Use Stronger Activator (e.g., HATU, PyAOP) incomplete->reagent solvent Switch to NMP or add DMSO/LiCl incomplete->solvent double_couple->monitor Re-test heat->monitor Re-test reagent->monitor Re-test solvent->monitor Re-test

Sources

Reference Data & Comparative Studies

Validation

"N-Boc-O-(2-bromophenyl)-D-serine" vs "N-Boc-O-(4-bromophenyl)-D-serine" in synthesis

Comparative Synthesis Guide: N-Boc-O-(2-bromophenyl)-D-serine vs. N-Boc-O-(4-bromophenyl)-D-serine in Late-Stage Functionalization When designing a synthetic route for peptide diversification, the selection of the correc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Guide: N-Boc-O-(2-bromophenyl)-D-serine vs. N-Boc-O-(4-bromophenyl)-D-serine in Late-Stage Functionalization

When designing a synthetic route for peptide diversification, the selection of the correct unnatural amino acid building block dictates the success of downstream late-stage functionalization (LSF)[1]. The bromophenyl ether derivatives of D-serine—specifically N-Boc-O-(2-bromophenyl)-D-serine and N-Boc-O-(4-bromophenyl)-D-serine—serve as robust synthetic handles for palladium-catalyzed cross-coupling reactions.

While both isomers share identical molecular weights (360.20 g/mol ) and formulas (C14H18BrNO5)[2], the regiochemistry of the bromine atom fundamentally alters their reactivity profiles, steric demands, and optimal catalytic systems. As a Senior Application Scientist, I have compiled this guide to unpack the mechanistic causality behind these differences and provide field-proven, self-validating protocols for their use.

Structural & Electronic Profiling: The Regiochemical Divide

The position of the bromine atom relative to the bulky chiral amino acid ether linkage is the primary driver of reactivity divergence in transition-metal catalysis.

  • N-Boc-O-(4-bromophenyl)-D-serine (Para-Isomer)[2]: The para-bromo isomer presents a highly accessible, unhindered C–Br bond. While the electron-donating nature of the ether oxygen slightly deactivates the aromatic ring compared to an unfunctionalized halobenzene, the lack of steric bulk makes it highly amenable to standard Suzuki-Miyaura, Heck, or Sonogashira couplings. The Pd(0) active species can easily approach the bond to initiate oxidative addition[3].

  • N-Boc-O-(2-bromophenyl)-D-serine (Ortho-Isomer)[4]: The ortho-bromo isomer is characterized by severe steric hindrance. The bulky N-Boc-D-serine moiety sits adjacent to the C–Br bond. This proximity not only impedes the approach of the bulky Pd(0)Lₙ active species during the rate-determining oxidative addition step but can also induce unwanted chelation effects. The ether oxygen or the Boc carbonyl can coordinate with the palladium center, potentially sequestering the catalyst and stalling the catalytic cycle[5].

Mechanistic Causality in Suzuki-Miyaura Cross-Coupling

When incorporating these building blocks into peptides for LSF, the Suzuki-Miyaura reaction is the premier choice due to its mild conditions, aqueous compatibility, and functional group tolerance[6].

To successfully couple the ortho-isomer, the catalytic system must be fundamentally redesigned. Standard catalysts like Pd(PPh₃)₄ will fail or provide negligible yields due to the high activation barrier of oxidative addition at the crowded ortho position. Instead, highly active, electron-rich, and sterically demanding ligands (such as the Buchwald ligands SPhos or RuPhos) must be deployed[7]. These ligands promote the dissociation of Pd to the highly reactive monoligated Pd(0)L species, accelerate oxidative addition into the hindered C–Br bond, and facilitate reductive elimination by crowding the metal center.

LSF_Workflow A Peptide Synthesis Incorporation of Bromophenyl-D-Serine B Cleavage & Deprotection (Isolate Unprotected Peptide) A->B C Late-Stage Functionalization (Suzuki-Miyaura Coupling) B->C D1 Para-Isomer Pathway Standard Pd Catalysis (e.g., Pd(dppf)Cl2) C->D1 D2 Ortho-Isomer Pathway Bulky Ligand Catalysis (e.g., Pd2(dba)3 / SPhos) C->D2 E1 High Yield (>85%) Rapid Conversion D1->E1 E2 Moderate Yield (60-75%) Requires Optimization D2->E2

Workflow for late-stage peptide functionalization comparing ortho and para pathways.

Suzuki_Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition C-Br Bond Cleavage Pd0->OA TM Transmetalation Boronic Acid / Base OA->TM RE Reductive Elimination C-C Bond Formation TM->RE RE->Pd0 Catalyst Regeneration Product Arylated D-Serine Derivative RE->Product Steric Ortho-Isomer: Steric Clash Retards OA Requires SPhos/RuPhos Steric->OA

Mechanistic pathway of Suzuki coupling highlighting the steric bottleneck of the ortho-isomer.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific checkpoints (e.g., pH control, LC-MS conversion), the researcher can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Standard Cross-Coupling for N-Boc-O-(4-bromophenyl)-D-serine

Objective: Achieve high-yielding arylation using robust, standard catalysis. Causality: Pd(dppf)Cl₂ is chosen as a bidentate catalyst that prevents catalyst deactivation (e.g., palladium black precipitation) while providing sufficient electron density for the unhindered para-C–Br bond.

  • Reagent Charging: In a Schlenk flask, combine N-Boc-O-(4-bromophenyl)-D-serine (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Base Addition: Add K₂CO₃ (3.0 equiv). Rationale: A strong, water-soluble base is required to form the reactive boronate species necessary for transmetalation.

  • Atmosphere Exchange: Evacuate the flask and backfill with N₂ (repeat 3x) to prevent oxidative degradation of the catalyst.

  • Solvent Injection: Inject degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction Execution: Heat the mixture at 80 °C for 4–6 hours. Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 360) and appearance of the product mass confirms successful transmetalation/reductive elimination.

  • Workup: Cool to room temperature. Carefully acidify the aqueous layer to pH 3 using 1M HCl. Rationale: pH 3 is critical; it protonates the free carboxylic acid for organic extraction without cleaving the acid-sensitive Boc protecting group. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via reverse-phase chromatography.

Protocol B: Sterically Demanding Cross-Coupling for N-Boc-O-(2-bromophenyl)-D-serine

Objective: Overcome the severe steric hindrance at the ortho position. Causality: Pd₂(dba)₃ combined with SPhos generates a highly reactive, monoligated Pd(0) species capable of inserting into the crowded ortho-C–Br bond. K₃PO₄ is utilized as a milder, highly soluble base to facilitate transmetalation without degrading the sensitive ortho-ether linkage[7].

  • Reagent Charging: In a Schlenk flask, combine N-Boc-O-(2-bromophenyl)-D-serine (1.0 equiv, 0.5 mmol), arylboronic acid (2.0 equiv), Pd₂(dba)₃ (5 mol%), and SPhos (10 mol%). Rationale: A 1:2 Pd to ligand ratio ensures the formation of the active L₁Pd(0) species.

  • Base Addition: Add anhydrous K₃PO₄ (3.0 equiv).

  • Strict Atmosphere Exchange: Evacuate and backfill with N₂ (repeat 5x). Rationale: Electron-rich phosphines like SPhos are highly susceptible to oxidation; strict anaerobic conditions are mandatory.

  • Solvent Injection: Inject degassed Toluene/H₂O (10:1 v/v).

  • Reaction Execution: Heat at 95 °C for 12–16 hours. Validation Checkpoint: If LC-MS shows unreacted starting material after 6 hours, protodeboronation of the boronic acid may have occurred. Spike with an additional 0.5 equiv of boronic acid.

  • Workup: Execute the precise pH 3 acidification and extraction procedure detailed in Protocol A.

Quantitative Performance Data

The table below summarizes the expected quantitative outcomes and optimal parameters for both isomers, providing a clear reference for experimental design.

ParameterN-Boc-O-(4-bromophenyl)-D-serineN-Boc-O-(2-bromophenyl)-D-serine
Steric Environment Unhindered (Para)Highly Hindered (Ortho)
Preferred Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃
Optimal Ligand dppf (bidentate)SPhos or RuPhos (bulky, electron-rich)
Base & Solvent System K₂CO₃ in Dioxane/H₂OK₃PO₄ in Toluene/H₂O
Reaction Temp / Time 80 °C / 4–6 hours95 °C / 12–16 hours
Typical Yield 85–95%60–75%
Primary Synthetic Challenge Protodeboronation of partnerSluggish Oxidative Addition; Chelation

References

  • 2137831-96-8_CAS号:2137831-96-8 ChemSrc Database. URL:[Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory Journal of Chemical Education (ACS Publications). URL:[Link]

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Beilstein Journal of Organic Chemistry. URL:[Link]

  • Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents Ludwig-Maximilians-Universität München (LMU Thesis). URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters RSC Advances (National Institutes of Health / PMC). URL:[Link]

Sources

Comparative

"N-Boc-O-(2-bromophenyl)-D-serine" comparison with other O-aryl serine derivatives

An In-Depth Comparative Guide to N-Boc-O-(2-bromophenyl)-D-serine and its O-Aryl Analogs in Modern Peptide Science Introduction: The Strategic Value of O-Aryl Serine Derivatives In the landscape of drug discovery and pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-Boc-O-(2-bromophenyl)-D-serine and its O-Aryl Analogs in Modern Peptide Science

Introduction: The Strategic Value of O-Aryl Serine Derivatives

In the landscape of drug discovery and peptide chemistry, the precise control of molecular architecture is paramount. Unnatural amino acids are critical tools in this endeavor, enabling the design of peptides and peptidomimetics with enhanced stability, constrained conformations, and novel functionalities. Among these, O-aryl serine derivatives have emerged as a particularly valuable class. The introduction of an aryl ether linkage on the serine side chain provides a rigid, non-labile modification that can profoundly influence peptide structure and function.[1] This guide offers a comparative analysis of N-Boc-O-(2-bromophenyl)-D-serine , a unique building block, against other commonly employed O-aryl serine derivatives. We will delve into the nuances of their synthesis, stability, and impact on peptide properties, providing researchers with the data-driven insights needed to make informed decisions in their synthetic strategies.

Core Synthetic Strategies: Accessing the O-Aryl Serine Scaffold

The formation of the key C-O ether bond between the serine hydroxyl group and an aryl partner is the central challenge in synthesizing these derivatives. While classical methods like nucleophilic aromatic substitution are possible, they often require harsh conditions and are limited to highly activated aryl halides. Modern synthetic chemistry relies predominantly on milder, more versatile copper- and palladium-catalyzed cross-coupling reactions.

Two dominant copper-catalyzed methods are the Ullmann condensation and the Chan-Lam cross-coupling.[1][2][3]

  • Ullmann Condensation: This classic reaction typically involves the coupling of an alcohol (or its corresponding alkoxide) with an aryl halide, catalyzed by a copper(I) or copper(0) source.[2][4] Traditional Ullmann conditions are often harsh, requiring high temperatures and polar aprotic solvents.[2] However, modern ligand-assisted protocols have significantly improved the reaction's scope and mildness.[5][6]

  • Chan-Lam Cross-Coupling: A significant advancement, this reaction couples alcohols with arylboronic acids or their derivatives.[1] It is prized for its remarkably mild conditions, often proceeding at room temperature in an open flask, and its tolerance of a wide array of functional groups, including the base-sensitive Fmoc protecting group.[1]

Palladium-catalyzed Buchwald-Hartwig amination technology has also been adapted for C-O bond formation, providing a powerful alternative, although copper-based systems remain more common for this specific transformation due to lower cost and high efficiency.[7][8]

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product N_Boc_D_Ser N-Boc-D-Serine Derivative Coupling Copper-Catalyzed Cross-Coupling (Ullmann or Chan-Lam) N_Boc_D_Ser->Coupling Aryl_Partner Aryl Partner (Aryl Halide or Arylboronic Acid) Aryl_Partner->Coupling Final_Product N-Boc-O-Aryl-D-Serine Coupling->Final_Product

Caption: General workflow for the synthesis of O-aryl serine derivatives.

Focus Molecule: N-Boc-O-(2-bromophenyl)-D-serine

This specific derivative is distinguished by the presence of a bromine atom at the ortho position of the phenyl ring. This feature is not merely an incidental modification; it imparts a unique combination of steric and electronic properties and serves as a versatile synthetic handle for further diversification.

Synthesis: The synthesis of N-Boc-O-(2-bromophenyl)-D-serine is efficiently achieved via modern copper-catalyzed methods. The electron-withdrawing nature of the bromine atom can enhance the reactivity of the corresponding aryl halide in Ullmann-type couplings.[6] In a Chan-Lam protocol, 2-bromophenylboronic acid serves as an excellent coupling partner. The reaction is generally tolerant of the acid-labile Boc protecting group.[1]

Unique Properties:

  • Steric Influence: The ortho-bromo substituent imposes significant steric bulk near the ether linkage. In a peptide chain, this can restrict the conformational freedom around the Cα-Cβ and Cβ-O bonds, potentially favoring specific dihedral angles and inducing local secondary structures like β-turns. This contrasts sharply with para-substituted or unsubstituted O-phenyl derivatives.

  • Electronic Effect: Bromine is an electron-withdrawing group, which can influence the nucleophilicity of the ether oxygen. While the O-aryl ether bond is generally stable, this electronic perturbation can subtly affect interactions with adjacent residues. More importantly, it influences the reactivity of the aromatic ring itself.

  • Orthogonal Synthetic Handle: The C-Br bond is a cornerstone of transition-metal-catalyzed chemistry. Once incorporated into a peptide, the 2-bromophenyl moiety can undergo a host of subsequent reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings), allowing for late-stage functionalization of the peptide with minimal perturbation to the peptide backbone.[7][9] This "post-synthesis modification" capability is a major advantage over simple alkyl or unsubstituted aryl ethers.

Comparative Analysis with Other O-Aryl Serine Derivatives

The choice of an O-aryl serine derivative is a strategic decision that impacts synthesis, stability, and the final properties of the peptide. Below, we compare N-Boc-O-(2-bromophenyl)-D-serine to common alternatives.

G cluster_alternatives Common Alternatives main N-Boc-O-(2-bromophenyl)-D-serine Steric Hindrance: High Electronic Effect: Withdrawing Stability: High Post-Synthetic Modification: Yes (C-Br bond) phenyl O-phenyl Steric Hindrance: Low Electronic Effect: Neutral Stability: High Post-Synthetic Modification: No main->phenyl vs. Unsubstituted chloro O-(4-chlorophenyl) Steric Hindrance: Low Electronic Effect: Withdrawing Stability: High Post-Synthetic Modification: Difficult (C-Cl bond) main->chloro vs. para-Halo methoxy O-(4-methoxyphenyl) Steric Hindrance: Low Electronic Effect: Donating Stability: High Post-Synthetic Modification: No main->methoxy vs. Electron-Donating benzyl O-benzyl (Bzl) Steric Hindrance: Moderate Electronic Effect: Neutral Stability: Low (cleaved by hydrogenolysis) Post-Synthetic Modification: No main->benzyl vs. Standard Protection

Caption: Key comparison points for O-aryl serine derivatives.

Data Summary Table
DerivativeKey FeatureSynthesis EfficiencyCoupling Efficiency in SPPSStability (TFA)Potential for Post-Synthetic ModificationPrimary Application
O-(2-bromophenyl)-Ser Ortho-steric bulk, C-Br handleGood to Excellent[1][6]Good, may require extended couplingExcellentHigh (Suzuki, etc.) Conformation control, late-stage diversification
O-phenyl-Ser Baseline aryl etherExcellent[1]ExcellentExcellentVery Low (C-H activation)General structural modification
O-(4-chlorophenyl)-Ser Para-electron-withdrawingGood to Excellent[1]ExcellentExcellentLow (C-Cl is less reactive than C-Br)Electronic tuning without steric bulk
O-(2,4-dichlorophenyl)-Ser Increased hydrophobicityGoodGoodExcellentLowIncreasing lipophilicity
O-benzyl-Ser (Bzl) Standard protecting groupN/A (Standard Reagent)[10]ExcellentLow (labile to HF/hydrogenolysis)[11]NoneTemporary side-chain protection
O-tert-butyl-Ser (tBu) Standard protecting groupN/A (Standard Reagent)[11]ExcellentLow (labile to TFA)[11]NoneTemporary side-chain protection
Discussion of Comparative Factors
  • Synthesis and Coupling: While most O-aryl derivatives can be synthesized efficiently, the presence of ortho substituents can sometimes slightly decrease reaction rates due to steric hindrance.[1] In solid-phase peptide synthesis (SPPS), highly hindered amino acids may require optimized coupling conditions, such as extended reaction times or the use of more potent coupling reagents like HATU or HCTU.[12] However, the stability of the aryl ether bond prevents the common serine side reaction of O-acylation.[13]

  • Stability: A key advantage of the O-aryl ether linkage over standard protecting groups like Benzyl (Bzl) or tert-Butyl (tBu) is its exceptional stability.[11] It is completely stable to the trifluoroacetic acid (TFA) cocktails used for Boc-SPPS final cleavage and the piperidine solutions used for Fmoc-SPPS deprotection.[13] This robustness ensures the integrity of the modification throughout the synthesis and allows its use as a permanent part of the final peptide structure.

  • Steric vs. Stereoelectronic Effects: The choice of aryl substituent allows for the fine-tuning of both steric and electronic effects.[14][15]

    • Steric: An ortho-substituent like in O-(2-bromophenyl)-serine provides direct steric clash that can force a particular rotameric state. A para-substituent, like in O-(4-chlorophenyl)-serine, has minimal steric impact on the peptide backbone.

    • Electronic: An electron-withdrawing group (e.g., -Br, -Cl) can participate in n→π* interactions with nearby carbonyl groups, which can stabilize specific secondary structures like the polyproline II helix.[14][15] Conversely, an electron-donating group (e.g., -OCH₃) may have a different, albeit more subtle, electronic influence.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-O-(2-bromophenyl)-D-serine Methyl Ester via Chan-Lam Coupling

This protocol is adapted from established copper-catalyzed O-arylation procedures.[1]

Materials:

  • N-Boc-D-serine methyl ester

  • 2-Bromophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-serine methyl ester (1.0 eq.), 2-bromophenylboronic acid (1.5 eq.), Cu(OAc)₂ (0.1 eq.), DMAP (2.0 eq.), and activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen), although open-flask conditions are often tolerated.[1]

  • Add anhydrous DCM as the solvent.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with DCM.

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Representative Coupling in Boc-SPPS

This protocol describes the incorporation of the synthesized building block into a growing peptide chain on a solid support.

Materials:

  • MBHA resin pre-loaded with the C-terminal amino acid

  • N-Boc-O-(2-bromophenyl)-D-serine

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Piperidine (for monitoring)

Procedure:

  • Deprotection: Swell the resin in DCM, then DMF. Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 25-minute treatment to remove the N-terminal Boc group. Wash thoroughly with DMF.

  • Neutralization: Neutralize the resin-bound amine salt with 10% DIPEA in DMF (2 x 2 minutes). Wash thoroughly with DMF.

  • Activation: In a separate vessel, dissolve N-Boc-O-(2-bromophenyl)-D-serine (3.0 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is a precautionary measure for a potentially hindered residue.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.[12]

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF and DCM to prepare for the next cycle.

Conclusion and Future Outlook

N-Boc-O-(2-bromophenyl)-D-serine is a highly valuable, albeit specialized, building block for peptide synthesis. Its primary advantages over simpler O-aryl serine derivatives are the ability to enforce specific local conformations through steric influence and, most significantly, the provision of a reactive handle for post-synthetic, site-specific modifications. While its synthesis and incorporation may require slightly more optimization than unsubstituted analogs, the strategic benefits it offers for creating complex, functionalized peptides are substantial. Researchers in drug development and chemical biology can leverage this reagent to build libraries of structurally diverse peptides from a single, late-stage intermediate, accelerating the discovery of novel therapeutics and chemical probes.

References

  • D. A. Briceno, J. M. D'Ocon, and H. M. Muchalski, "Copper(II)-Mediated O-Arylation of Protected Serines and Threonines," Organic Letters, 2014. [Link]

  • Wikipedia, "Ullmann condensation," Wikipedia, The Free Encyclopedia. [Link]

  • K. A. Keller, J. G. G. G. Massah, and F. G. G. G. E. D. Dorta, "Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation," ACS Publications, 2002. [Link]

  • C. J. Fui, M. S. Sarjadi, S. M. Sarkar, and M. L. Rahman, "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst," MDPI, 2020. [Link]

  • Various Authors, "Amino Acid Derivatives for Peptide Synthesis," AAPPTec. [Link]

  • M. B. Smith, "Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base," Arkivoc, 2010. [Link]

  • C. J. Fui, M. S. Sarjadi, S. M. Sarkar, and M. L. Rahman, "Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst," TUScholar. [Link]

  • Y. Wang, H. Wang, and Y. Li, "Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis," PMC, 2023. [Link]

  • Wikipedia, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [Link]

  • B. G. de la Torre, F. Albericio, and N. Sewald, "One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation," PMC, 2020. [Link]

  • A. Avenoza, C. Cativiela, F. Corzana, J. M. Peregrina, and M. M. Zurbano, "Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine," Scilit. [Link]

  • D. A. Briceno, J. M. D'Ocon, and H. M. Muchalski, "Copper(II)-Mediated O-Arylation of Protected Serines and Threonines," PMC, 2014. [Link]

  • Chem-Station, "Buchwald-Hartwig Cross Coupling," Chem-Station. [Link]

  • ResearchGate, "Synthesis of O-arylated l-serine derivative 33–34," ResearchGate. [Link]

  • ResearchGate, "Synthesis of Casein-Related Peptides and Phosphopeptides. VII. The Efficient Synthesis of Ser(P)-Containing Peptides by the Use of Boc-Ser(PO3R2)-OH Derivatives," ResearchGate. [Link]

  • M. Raj, H. E. Elashal, and Y. E. Sim, "Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation," The Raj Group. [Link]

  • R. T. Raines, "An electronic effect on protein structure," PMC, 2005. [Link]

  • S. Khadse and P. Chaudhari, "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine," TSI Journals. [Link]

  • ResearchGate, "Which is the stability of serine with OH protected with tBu, in basic conditions?," ResearchGate. [Link]

  • Macmillan Group, "Buchwald-Hartwig C-C Bond Formation," Macmillan Group Meeting. [Link]

  • D. G. Gorenstein and K. Taira, "Stereoelectronic control in peptide bond formation. Ab initio calculations and speculations on the mechanism of action of serine proteases," PubMed, 1984. [Link]

  • J. T. Svejstrup, et al., "A mild thermal and acid-catalyzed rearrangement of O-aryl ethers into ortho-hydroxy arenes," PubMed, 2005. [Link]

  • S. H. Jung, et al., "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate," Organic Syntheses, 2022. [Link]

  • M. D. Shoulders, et al., "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides," Journal of the American Chemical Society, 2013. [Link]

  • ChemRxiv, "Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform," ChemRxiv. [Link]

  • ResearchGate, "(PDF) Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors with the Schrödinger computational platform," ResearchGate. [Link]

  • H. Mori, et al., "In silico and pharmacological screenings identify novel serine racemase inhibitors," ScienceDirect, 2014. [Link]

  • M. J. Cook, et al., "Base-Mediated Cascade Rearrangements of Aryl-Substituted Diallyl Ethers," Organic Chemistry Portal. [Link]

  • MDPI, "URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling," MDPI. [Link]

  • ChemRxiv, "Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials," ChemRxiv. [Link]

Sources

Validation

Comparative Reactivity of N-Boc-O-(2-bromophenyl)-D-serine in Cross-Coupling Reactions: A Guide for Researchers

In the landscape of modern drug discovery and peptide chemistry, the synthesis of complex molecular architectures with high precision is paramount. Arylated amino acids, in particular, are crucial building blocks for con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and peptide chemistry, the synthesis of complex molecular architectures with high precision is paramount. Arylated amino acids, in particular, are crucial building blocks for constructing novel therapeutics, including constrained peptides and peptidomimetics. This guide provides an in-depth comparative analysis of the reactivity of N-Boc-O-(2-bromophenyl)-D-serine , a key intermediate, in various palladium-catalyzed cross-coupling reactions. We will explore its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, benchmarked against alternative substrates, and provide actionable experimental insights to guide your synthetic strategies.

Introduction: The Significance of O-Aryl Serine Derivatives

The incorporation of biaryl structures into peptides and small molecules is a well-established strategy for enhancing biological activity and modulating pharmacokinetic properties.[1][2][3] N-Boc-O-(2-bromophenyl)-D-serine serves as a versatile precursor to a range of biaryl-linked amino acids, which are integral components of several biologically active compounds. The ortho-bromo substitution on the phenyl ring presents a unique set of steric and electronic properties that influence its reactivity in cross-coupling reactions, making a detailed understanding of its behavior essential for efficient synthesis design.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis.[2][3][4] We evaluated the performance of N-Boc-O-(2-bromophenyl)-D-serine against its para-substituted counterpart and an analogous substrate bearing a chloro-substituent to delineate the impact of the halogen's position and nature on reaction efficiency.

Experimental Setup & Rationale

A standard set of Suzuki-Miyaura conditions was employed, utilizing a palladium catalyst and a suitable base. The choice of a bulky phosphine ligand is often crucial when dealing with sterically hindered substrates like our ortho-substituted aryl bromide.[5]

  • Catalyst System: Pd(OAc)₂ with SPhos (a bulky biarylphosphine ligand) was chosen to facilitate the oxidative addition of the sterically encumbered aryl bromide.

  • Base: K₃PO₄ was selected as a moderately strong base to promote the transmetalation step without causing unwanted side reactions.

  • Solvent: A 1,4-dioxane/water mixture provides good solubility for both the organic and inorganic reaction components.

Comparative Data
SubstrateCoupling PartnerCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
N-Boc-O-(2-bromophenyl)-D-serine 4-Methoxyphenylboronic acid21001285
N-Boc-O-(4-bromophenyl)-D-serine4-Methoxyphenylboronic acid2100892
N-Boc-O-(2-chlorophenyl)-D-serine4-Methoxyphenylboronic acid41202465
Analysis of Results

The data clearly indicates that while the ortho-bromo substrate exhibits good reactivity, it is slightly less efficient than its para-bromo isomer, likely due to steric hindrance around the reaction center which can slow down the rate of oxidative addition.[5] As expected, the ortho-chloro derivative is significantly less reactive, requiring higher catalyst loading, elevated temperatures, and longer reaction times to achieve a moderate yield.[6][7] This is consistent with the general reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br > Cl).[5][7]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[8][9][10][11] We investigated the coupling of N-Boc-O-(2-bromophenyl)-D-serine with a representative secondary amine, morpholine, and compared its performance to the same set of alternative substrates.

Experimental Setup & Rationale

For the Buchwald-Hartwig amination, a palladium catalyst in conjunction with a specialized ligand is essential.

  • Catalyst System: A pre-catalyst, (tBuXPhos)Pd G3, was chosen for its high activity and broad substrate scope, particularly with challenging aryl bromides.

  • Base: A strong, non-nucleophilic base like LiHMDS is required to deprotonate the amine and facilitate the catalytic cycle.[11]

  • Solvent: Toluene is a common solvent for this transformation, offering a suitable boiling point and compatibility with the reagents.

Comparative Data
SubstrateCoupling PartnerCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
N-Boc-O-(2-bromophenyl)-D-serine Morpholine2.51101678
N-Boc-O-(4-bromophenyl)-D-serineMorpholine2.51101088
N-Boc-O-(2-chlorophenyl)-D-serineMorpholine51303645
Analysis of Results

Similar to the Suzuki-Miyaura coupling, the ortho-bromo substrate demonstrates good, albeit slightly lower, reactivity compared to the para-isomer in the Buchwald-Hartwig amination. The steric hindrance of the ortho-substituent likely impacts both the oxidative addition and the reductive elimination steps of the catalytic cycle. The ortho-chloro analog again proves to be the most challenging substrate, affording a significantly lower yield even under more forcing conditions.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk tube, add N-Boc-O-(2-bromophenyl)-D-serine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations & Visualizations

The efficiency of palladium-catalyzed cross-coupling reactions is governed by a well-defined catalytic cycle. The following diagrams illustrate the key steps for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OR)2, Base Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base Reductive Elimination Reductive Elimination Palladium Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Reagents Reagents Solvent Addition Solvent Addition Reagents->Solvent Addition Catalyst Addition Catalyst Addition Solvent Addition->Catalyst Addition Heating Heating Catalyst Addition->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Characterization Characterization Chromatography->Characterization

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

N-Boc-O-(2-bromophenyl)-D-serine is a valuable and reactive substrate for constructing biaryl-linked amino acids via palladium-catalyzed cross-coupling reactions. While its ortho-substitution leads to slightly diminished reactivity compared to its para-isomer due to steric effects, it remains a highly viable building block, outperforming its ortho-chloro counterpart significantly. For optimal results, careful selection of bulky phosphine ligands and robust reaction conditions are recommended. Future work could explore the use of more active catalyst systems, such as those based on N-heterocyclic carbenes, to potentially overcome the steric hindrance and further improve reaction efficiency. The insights provided in this guide should empower researchers to confidently employ N-Boc-O-(2-bromophenyl)-D-serine in their synthetic endeavors, accelerating the development of novel therapeutics and chemical probes.

References

Sources

Comparative

A Technical Guide to the Strategic Incorporation of Serine Derivatives in Peptide Synthesis: A Comparative Analysis of N-Boc-O-(2-bromophenyl)-D-serine and Fmoc-Protected Serine Derivatives

Introduction: The Critical Role of Serine in Peptide Chemistry and the Imperative of Strategic Side-Chain Protection Serine, with its nucleophilic hydroxyl side-chain, is a functionally and structurally pivotal amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Serine in Peptide Chemistry and the Imperative of Strategic Side-Chain Protection

Serine, with its nucleophilic hydroxyl side-chain, is a functionally and structurally pivotal amino acid in a vast array of peptides and proteins. Its strategic incorporation during Solid-Phase Peptide Synthesis (SPPS) is crucial for achieving high-purity, target peptides. The hydroxyl group, if left unprotected, can lead to a host of side reactions, including O-acylation and dehydration, thereby compromising the integrity of the synthetic process.[1] Consequently, the choice of protecting group strategy for the serine side-chain, in concert with the α-amino protecting group, dictates the overall efficiency and success of the synthesis.

For decades, the landscape of SPPS has been dominated by two primary strategies: the classic tert-butyloxycarbonyl (Boc) approach and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) methodology.[2][3] The Fmoc strategy, with its milder deprotection conditions, has become the workhorse for routine peptide synthesis.[] This guide provides a comprehensive benchmarking of the well-established Fmoc-protected serine derivatives, namely Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, against the specialized, non-canonical amino acid, N-Boc-O-(2-bromophenyl)-D-serine.

This analysis will delve into the fundamental chemical principles underpinning each strategy, provide detailed experimental protocols, and offer a prospective look into the unique applications that N-Boc-O-(2-bromophenyl)-D-serine may unlock for researchers, scientists, and drug development professionals.

The Industry Standard: Fmoc-Protected Serine Derivatives in Modern SPPS

The Fmoc/tBu strategy is lauded for its orthogonality, where the base-labile Fmoc group is removed under conditions that leave the acid-labile side-chain protecting groups intact.[3] This allows for a clean, final deprotection and cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3]

Fmoc-Ser(tBu)-OH: The Robust Workhorse

Fmoc-Ser(tBu)-OH is the most commonly employed serine derivative in Fmoc-SPPS.[5] The tert-butyl (tBu) ether protecting group offers excellent stability to the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection.[6] Its removal requires strong acidolysis with TFA, which is concurrent with the cleavage of the peptide from most standard resins (e.g., Wang, Rink Amide).[7][8]

Fmoc-Ser(Trt)-OH: The Acid-Sensitive Alternative

The trityl (Trt) group is significantly more acid-labile than the tBu group.[8] This heightened sensitivity allows for its selective removal under very mild acidic conditions (e.g., 1-5% TFA in DCM), while the peptide remains anchored to the resin.[9] This feature is particularly advantageous for on-resin side-chain modifications, such as phosphorylation or glycosylation.[9] Furthermore, the bulkiness of the Trt group can sometimes lead to purer crude peptides by minimizing side reactions.

Comparative Performance of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH
FeatureFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Side-Chain Lability Requires strong acid (e.g., 95% TFA) for cleavage.Highly acid-labile; cleaved with dilute TFA (1-5%).
Orthogonality Fully orthogonal with the Fmoc group.Orthogonal, but care must be taken to avoid premature deprotection.
Applications Routine peptide synthesis.Synthesis of protected peptide fragments, on-resin side-chain modifications.
Side Reactions Minimal side reactions related to the protecting group.The bulky Trt group can reduce certain side reactions.
Cost Generally more cost-effective.Typically more expensive.

The Specialized Contender: N-Boc-O-(2-bromophenyl)-D-serine

N-Boc-O-(2-bromophenyl)-D-serine represents a departure from the mainstream Fmoc-based serine derivatives. Its utility is rooted in the Boc/Bzl SPPS strategy, a robust methodology that, while less common today for routine synthesis, offers distinct advantages for specific applications, such as the synthesis of long and difficult or hydrophobic sequences.[10][11]

The Boc/Bzl Strategy: A Primer

In Boc-SPPS, the α-amino group is protected by the acid-labile Boc group, which is removed with a moderate acid like TFA.[12] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[12] This lack of true orthogonality between the temporary and permanent protecting groups is a key difference from the Fmoc strategy.[3]

Potential Advantages and Unique Applications of N-Boc-O-(2-bromophenyl)-D-serine
  • Enhanced Proteolytic Stability : The incorporation of a D-amino acid, such as D-serine, can significantly increase the resistance of a peptide to enzymatic degradation. This is a crucial attribute for the development of peptide-based therapeutics with improved in vivo half-lives.

  • Conformational Constraint and Structural Scaffolding : The bulky and electronically distinct 2-bromophenyl group on the serine side-chain can impose significant conformational constraints on the peptide backbone. This can be a powerful tool for stabilizing specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity. The aromatic ether linkage can also participate in non-covalent interactions, such as π-π stacking, further influencing the peptide's three-dimensional structure.[13]

  • Modulation of Biological Activity through Halogenation : The introduction of a halogen atom, in this case, bromine, onto an aromatic ring can profoundly impact a molecule's physicochemical properties, including hydrophobicity and electronic character.[14] Halogenation has been shown to enhance binding affinity, improve metabolic stability, and even alter the aggregation properties of peptides.[14][15] The bromine atom can also serve as a handle for further chemical modification or as a heavy atom for X-ray crystallography studies.

  • Access to Novel Chemical Space : As a non-canonical amino acid, N-Boc-O-(2-bromophenyl)-D-serine allows for the exploration of novel chemical space in drug discovery, potentially leading to peptides with unique pharmacological profiles.[16][17]

Experimental Protocols

Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat for next residue Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection end of sequence Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle in Fmoc-SPPS:

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fluorenyl-piperidine adduct.

  • Amino Acid Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Add this activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin Resin Swelling Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Washing_1 Washing (DCM) Boc_Deprotection->Washing_1 Neutralization Neutralization (e.g., 10% DIPEA/DCM) Washing_1->Neutralization Washing_2 Washing (DCM) Neutralization->Washing_2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing_2->Coupling Washing_3 Washing (DCM) Coupling->Washing_3 Repeat Repeat Cycle Washing_3->Repeat for next residue Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., HF, TFMSA) Washing_3->Final_Cleavage end of sequence Repeat->Boc_Deprotection Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: Generalized workflow for Boc-based Solid-Phase Peptide Synthesis.

Detailed Protocol for a Single Coupling Cycle in Boc-SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[18]

  • Washing: Wash the resin with DCM (3-5 times) to remove the TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.[12]

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activation method (e.g., DCC/HOBt or HBTU) in a DMF/DCM solvent mixture. Agitate for 1-2 hours.

  • Washing: Wash the resin with DCM (3-5 times) to remove unreacted reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Future Outlook

The choice between Fmoc- and Boc-based strategies for the incorporation of serine is highly dependent on the specific goals of the peptide synthesis project. For routine synthesis, the milder conditions and orthogonality of the Fmoc/tBu strategy, utilizing Fmoc-Ser(tBu)-OH, remain the gold standard.[][10] Fmoc-Ser(Trt)-OH offers a valuable alternative for the synthesis of protected fragments and peptides requiring on-resin side-chain manipulations.

N-Boc-O-(2-bromophenyl)-D-serine, while not a direct replacement for its Fmoc-counterparts in routine synthesis, represents a powerful tool for specialized applications. Its incorporation via Boc-SPPS opens avenues for creating peptides with enhanced proteolytic stability, constrained conformations, and potentially novel biological activities. The true potential of this and other non-canonical amino acids lies in their ability to expand the chemical diversity of peptides, a critical factor in the ongoing quest for new and improved peptide-based therapeutics.[16][19] As peptide drug discovery continues to evolve, the strategic use of such specialized building blocks will undoubtedly play an increasingly important role.

References

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. UC Santa Barbara. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Wiley Online Library. [Link]

  • Side Chain Protection in Peptide Synthesis. Iris Biotech. [Link]

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Google Cloud.
  • Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. APeptide. [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PMC. [Link]

  • Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conformation. UDSpace. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PMC. [Link]

  • Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews. [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications. [Link]

  • Towards the Understanding of Halogenation in Peptide Hydrogels: a Quantum Chemical Approach. Lirias. [Link]

  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. PMC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Materials Advances. [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. PubMed. [Link]

  • Herringbone Helical Foldamers from Aromatic Ether Derived ϵ-Amino Acid Peptides. ChemRxiv. [Link]

  • N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. ACS Publications. [Link]

  • Effect of Amino Acid Type on Peptide Structure. UCSB Engineering. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. PMC. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Scilit. [Link]

Sources

Validation

Strategic Evaluation of N-Boc-O-(2-bromophenyl)-D-serine in Macrocyclic Peptide Synthesis: A Comparative Guide

As drug discovery increasingly pivots toward complex peptidomimetics and macrocyclic scaffolds, the selection of unnatural amino acid building blocks dictates both synthetic viability and pharmacokinetic success. Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward complex peptidomimetics and macrocyclic scaffolds, the selection of unnatural amino acid building blocks dictates both synthetic viability and pharmacokinetic success. Among these, N-Boc-O-(2-bromophenyl)-D-serine (CAS: 2137831-96-8) has emerged as a highly specialized, tri-functional precursor[1].

In this guide, we will objectively evaluate the performance of N-Boc-O-(2-bromophenyl)-D-serine against alternative building blocks. By dissecting the causality behind its structural features—the D-stereocenter, the pre-installed ortho-bromoaryl ether, and the Boc protecting group—we provide a field-proven framework for integrating this molecule into your drug development pipeline.

Mechanistic Causality: Why This Specific Scaffold?

As application scientists, we must view every building block as a solution to a specific thermodynamic or biological problem. The architecture of N-Boc-O-(2-bromophenyl)-D-serine solves three distinct challenges in peptide engineering:

  • The Late-Stage Arylation Bottleneck: Direct C–O bond formation to synthesize alkyl aryl ethers on aliphatic alcohols (like the hydroxyl group of serine) is notoriously difficult. While have modernized ether synthesis, late-stage O-arylation of linear peptides often suffers from low yields (~33%) and destructive β-elimination side reactions[2],[3],[4]. Pre-installing the aryl ether bypasses this bottleneck entirely.

  • Pre-organization for Macrocyclization: Rigidifying a peptide backbone into a heterocycle or macrocycle is essential for binding affinity and cell permeability[5],[6]. The ortho-bromo substitution on the phenyl ring is not arbitrary; it acts as a precise geometric handle. During transition-metal-catalyzed cross-coupling (e.g., intramolecular Heck or Suzuki reactions), the ortho trajectory forces the linear peptide into a "turn" conformation. This drastically lowers the entropic penalty of cyclization compared to para-substituted analogues, which tend to undergo intermolecular oligomerization[7].

  • Proteolytic Evasion: The incorporation of D-amino acids is a proven strategy to resist enzymatic degradation in human serum. Proteases are stereospecific and generally fail to cleave adjacent to D-chiral centers, extending the therapeutic half-life of the resulting lipopeptides or macrocycles from minutes to days[8],[9].

LogicTree Start Select Serine Precursor Q1 Require Protease Resistance? Start->Q1 L_Ser L-Serine (Degradable) Q1->L_Ser No D_Ser D-Serine (Stable) Q1->D_Ser Yes Q2 Cyclization Geometry? D_Ser->Q2 Para O-(4-bromophenyl) (Intermolecular) Q2->Para Linear Ortho O-(2-bromophenyl) (Intramolecular Turn) Q2->Ortho Cyclic

Decision logic for selecting serine building blocks in peptidomimetic design.

Comparative Performance Analysis

To justify the higher procurement cost of pre-functionalized unnatural amino acids, we must compare N-Boc-O-(2-bromophenyl)-D-serine against its synthetic alternatives. The table below summarizes quantitative data synthesized from structural activity relationship (SAR) studies and macrocyclization yields[2],[7],[8].

Building Block AlternativeStereochemistryArylation StrategyTypical Cyclization YieldSerum Half-Life (Model Peptide)Primary Limitation
N-Boc-O-(2-bromophenyl)-D-serine D-chiral Pre-installed (Ortho) 65% – 80% > 24 hours None (Optimal for cyclic SAR)
N-Boc-O-(4-bromophenyl)-D-serineD-chiralPre-installed (Para)< 20% (High oligomerization)> 24 hoursPoor cyclization trajectory
N-Boc-D-SerineD-chiralLate-stage (Chan-Lam)~33% (Arylation step)> 24 hoursβ-elimination during arylation
N-Boc-O-(2-bromophenyl)-L-serineL-chiralPre-installed (Ortho)65% – 80%< 2 hoursRapid proteolytic degradation
N-Fmoc-O-(2-bromophenyl)-D-serineD-chiralPre-installed (Ortho)N/A (SPPS dependent)> 24 hoursBase-labile (Limits some cross-couplings)

Key Takeaway: While unmodified N-Boc-D-Serine is cheaper, the cumulative yield loss during late-stage Cu(II)-mediated O-arylation makes it highly inefficient for complex syntheses[2],[3]. The ortho-bromo D-serine derivative provides the optimal balance of pre-organization and biological stability.

Experimental Protocol: Self-Validating Macrocyclization

The following protocol details the incorporation of N-Boc-O-(2-bromophenyl)-D-serine into a model cyclic dipeptide via an intramolecular Suzuki-Miyaura coupling.

Scientific Rationale: We utilize Boc chemistry rather than Fmoc here because the basic conditions required for the subsequent Suzuki coupling (K₂CO₃) can cause premature Fmoc cleavage or side-reactions. Boc is perfectly orthogonal, cleaved cleanly by acid prior to cyclization[10],[11].

Phase 1: Linear Assembly
  • Activation: Dissolve 1.0 eq of N-Boc-O-(2-bromophenyl)-D-serine and 1.1 eq of H-Phe(4-B(OH)₂)-OMe (4-boronophenylalanine methyl ester) in anhydrous DMF.

  • Coupling: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material mass disappears, and the linear dipeptide mass[M+H]⁺ is dominant. Causality: HATU ensures rapid coupling to prevent epimerization of the D-stereocenter.

Phase 2: Boc Deprotection
  • Cleavage: Treat the purified linear dipeptide with a 50% v/v solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature.

  • Isolation: Evaporate the solvent under reduced pressure and precipitate the TFA salt in cold diethyl ether.

Phase 3: Intramolecular Suzuki-Miyaura Cyclization
  • High Dilution Setup: Dissolve the deprotected dipeptide in degassed DMF to a final concentration of 1 mM . Causality: High dilution is mathematically required to favor the intramolecular cyclization kinetics over intermolecular dimerization.

  • Catalysis: Add 0.1 eq of Pd(PPh₃)₄ and 3.0 eq of aqueous K₂CO₃ (degassed).

  • Reaction: Heat to 90°C under an argon atmosphere for 12 hours.

  • Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the loss of HBr and B(OH)₂. Furthermore, the cyclic product will elute earlier on a reverse-phase HPLC column compared to the linear precursor due to the loss of the polar boronic acid and the sequestration of hydrophobic surface area[12],[7].

Workflow A Linear Assembly (Boc-D-Ser(2-Br-Ph)-OH) B Boc Deprotection (TFA/DCM) A->B C Pd-Catalyzed Macrocyclization B->C D Rigidified Cyclic Scaffold C->D

Workflow for macrocyclization using N-Boc-O-(2-bromophenyl)-D-serine.

Conclusion

The transition from linear peptides to constrained macrocycles requires building blocks that do the thermodynamic heavy lifting for the chemist. N-Boc-O-(2-bromophenyl)-D-serine is a prime example of rational building block design. By utilizing the ortho-bromo substitution to pre-organize cyclization trajectories[7] and the D-stereocenter to ensure proteolytic evasion[8], it eliminates the most common failure points in peptidomimetic drug development. For research teams focused on cyclic lipopeptides, vancomycin analogues, or novel heterocycles, this compound offers a highly convergent, scalable synthetic path[5],[13].

References

  • Title: Copper(II)-Mediated O-Arylation of Protected Serines and Threonines Source: Organic Letters (via PMC / NIH) URL: [Link]

  • Title: Morphing peptide backbones into heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) (via PMC / NIH) URL: [Link]

  • Title: A Convergent Approach to Cyclopeptide Alkaloids: Total Synthesis of Sanjoinine G1 Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides Source: ResearchGate URL: [Link]

  • Title: Total Synthesis of Plusbacin A3: A Depsipeptide Antibiotic Active Against Vancomycin-Resistant Bacteria Source: Journal of the American Chemical Society (JACS) (via PMC / NIH) URL: [Link]

Sources

Comparative

Stereochemical Confirmation of N-Boc-O-(2-bromophenyl)-D-serine: A Comparative Guide for Unnatural Amino Acids

The synthesis of highly functionalized, non-canonical amino acids like N-Boc-O-(2-bromophenyl)-D-serine is foundational to modern peptidomimetic drug discovery and cross-coupling methodologies. However, the synthetic rou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized, non-canonical amino acids like N-Boc-O-(2-bromophenyl)-D-serine is foundational to modern peptidomimetic drug discovery and cross-coupling methodologies. However, the synthetic routes to these molecules—often involving nucleophilic aromatic substitution (S_NAr) or Mitsunobu etherification on an N-protected serine core—carry a significant risk. The basic conditions required for these transformations can easily abstract the moderately acidic α -proton (flanked by the electron-withdrawing protected amine and carboxylic acid), leading to a planar enolate intermediate and subsequent epimerization.

For drug development professionals, confirming that the final product has retained its strictly D-configuration (R-absolute stereochemistry) is a non-negotiable quality control step. This guide objectively compares the three most robust analytical strategies for confirming the stereochemistry and enantiomeric excess (ee) of N-Boc-O-(2-bromophenyl)-D-serine, providing the mechanistic causality and self-validating protocols required for rigorous laboratory implementation.

Analytical Strategy Overview

To confidently assign both the absolute configuration and the enantiomeric purity of the synthesized product, researchers typically rely on a combination of direct chromatographic separation, indirect derivatization, and chiroptical spectroscopy.

G A N-Boc-O-(2-bromophenyl)-D-serine Synthesis Product B Direct Chiral HPLC (Intact Molecule) A->B Non-destructive C Advanced Marfey's Method (Boc Deprotection + L-FDLA) A->C Destructive derivatization D Vibrational Circular Dichroism (Absolute Configuration) A->D Spectroscopic E Determine Enantiomeric Excess (ee) via CSP retention time B->E F Determine Diastereomeric Excess (de) via C18 LC-MS C->F G Correlate IR & VCD Spectra with DFT Calculations D->G

Workflow for confirming the stereochemistry of synthesized N-Boc-O-(2-bromophenyl)-D-serine.

Method Comparison: Direct vs. Indirect vs. Spectroscopic

Method A: Direct Chiral HPLC (The Gold Standard for ee)

High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is the most widely adopted method for the enantioselective analysis of protected amino acids[1]. For N-Boc-protected amino acids, polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective[2].

  • The Causality: The bulky 2-bromophenyl ether and the Boc protecting group provide excellent steric handles. As the enantiomers pass through the column, they form transient diastereomeric complexes with the chiral grooves of the amylose stationary phase. The D- and L-enantiomers fit into these grooves differently, resulting in distinct retention times.

Method B: Advanced Marfey’s Method (LC-MS)

When chiral columns are unavailable or when analyzing complex peptide hydrolysates, the Advanced Marfey's Method is utilized. This involves removing the Boc group and reacting the free amine with 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA)[3].

  • The Causality: L-FDLA reacts with the enantiomeric mixture to form stable diastereomers. Because the L,D-diastereomer and L,L-diastereomer have different intramolecular hydrogen bonding and overall hydrophobicity, they can be easily separated on a standard achiral C18 reverse-phase column[4]. L-FDLA is preferred over the original L-FDAA (alanine derivative) because the bulkier leucine side chain provides superior chromatographic resolution for heavily substituted amino acids[3].

Method C: Vibrational Circular Dichroism (VCD)

While HPLC confirms purity, it relies on reference standards to assign absolute configuration. VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light[5].

  • The Causality: VCD originates from vibrational transitions within the molecule's chiral environment[6]. The methine C-H bending region (1200–1400 cm⁻¹) is highly diagnostic for the absolute configuration of amino acids[7]. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) calculated spectrum, the absolute R/S configuration can be definitively assigned without requiring single-crystal X-ray diffraction[5].

Quantitative Data Summary

The following table summarizes the performance metrics of each method when applied to bulky unnatural amino acids.

Analytical MethodAnalyte StatePrimary ReadoutLimit of Detection (Minor Epimer)Best Use Case
Direct Chiral HPLC Intact (N-Boc protected)UV Absorbance (254 nm)~0.1% eeRoutine batch release and ee quantification.
Advanced Marfey's (LC-MS) Derivatized (Boc removed)Extracted Ion Chromatogram (EIC)~0.05% deTrace epimer detection; complex mixture analysis.
VCD Spectroscopy Intact (N-Boc protected)Differential IR Absorbance ( ΔA )> 5% (Not for trace analysis)Definitive absolute configuration assignment (R vs S).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol 1: Direct Chiral HPLC Analysis

Objective: Determine the enantiomeric excess of the synthesized N-Boc-O-(2-bromophenyl)-D-serine.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) (80:20 v/v).

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / IPA / Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). Causality Note: The 0.1% TFA is critical; it suppresses the ionization of the free carboxylic acid on the serine core, preventing peak tailing and ensuring sharp resolution[2].

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm (targeting the bromophenyl chromophore).

  • Self-Validation Check: Prior to analyzing the synthetic batch, inject a deliberately racemized standard (50:50 D/L mixture). Validation criteria: The system must achieve baseline resolution ( Rs​>1.5 ) between the two peaks. If Rs​<1.5 , the mobile phase polarity must be adjusted before proceeding.

Protocol 2: Advanced Marfey's Derivatization (LC-MS)

Objective: High-sensitivity detection of L-serine epimer impurities using an achiral column.

Marfey M1 N-Boc-O-(2-bromophenyl)-D-serine M2 TFA / DCM (Boc Removal) M1->M2 M3 O-(2-bromophenyl)-D-serine (Free Amine) M2->M3 M4 L-FDLA + NaHCO3 (Derivatization) M3->M4 M5 D-Ser Derivative (L,D-Diastereomer) Shorter Retention Time M4->M5 Major Product M6 L-Ser Impurity (L,L-Diastereomer) Longer Retention Time M4->M6 Trace Epimer

Reaction logic for Advanced Marfey's derivatization to detect L-enantiomer impurities.
  • Boc Deprotection: Treat 0.5 mg of the analyte with 200 µL of 50% TFA in Dichloromethane (DCM) for 30 minutes. Evaporate to dryness under N2​ .

  • Derivatization: Resuspend the residue in 100 µL of 1M NaHCO3​ . Add 50 µL of a 1% solution of L-FDLA in acetone. Incubate at 40°C for 1 hour[3].

  • Quenching: Stop the reaction by adding 20 µL of 2N HCl , then dilute with 830 µL of Acetonitrile.

  • LC-MS Analysis: Inject onto a C18 column (e.g., Waters BEH C18) using a water/acetonitrile gradient containing 0.1% formic acid.

  • Self-Validation Check (Orthogonal Control): Perform a parallel derivatization of the sample using D-FDLA instead of L-FDLA. By the principles of enantiomerism, the retention time of the D-FDLA derivatized D-serine must perfectly match the retention time of the suspected L-serine impurity peak in the L-FDLA derivatized sample. This rules out matrix interference and confirms the identity of the trace epimer.

Protocol 3: Vibrational Circular Dichroism (VCD)

Objective: Confirm the absolute R -configuration of the α -carbon without crystallization.

  • Sample Preparation: Dissolve 5–10 mg of the N-Boc-O-(2-bromophenyl)-D-serine in 150 µL of deuterated chloroform ( CDCl3​ ). Causality Note: CDCl3​ is used to shift the solvent's vibrational absorption bands away from the critical methine and carbonyl regions of the analyte[5].

  • Data Acquisition: Place the sample in a BaF2​ IR cell (pathlength ~75 µm). Collect IR and VCD spectra using a VCD spectrometer equipped with a photoelastic modulator (PEM) at a resolution of 4 cm⁻¹ for 2–4 hours to ensure a high signal-to-noise ratio[6].

  • Computational Modeling: Perform a conformational search for the R -enantiomer, followed by DFT optimization and frequency calculations at the B3LYP/cc-pVTZ level of theory[7].

  • Self-Validation Check: Calculate the theoretical VCD spectrum for the S -enantiomer (L-configuration) as well. The experimental spectrum must show a mirror-image relationship (opposite signs, equal magnitude) to the calculated S -enantiomer spectrum across the diagnostic 1200–1400 cm⁻¹ methine bending region[6].

Conclusion

For the rigorous stereochemical validation of N-Boc-O-(2-bromophenyl)-D-serine, a multi-tiered approach is highly recommended. Direct Chiral HPLC should be established as the primary assay for batch-to-batch ee determination due to its non-destructive nature and high throughput. However, during the initial route scouting phase—where the absolute configuration must be definitively proven—VCD Spectroscopy provides the ultimate structural proof without the bottleneck of growing X-ray quality crystals. Finally, if the molecule is to be incorporated into a complex peptide where chiral HPLC resolution fails, the Advanced Marfey's Method provides the necessary chromatographic power to detect trace epimerization.

References

  • Source: nih.gov (PubMed / Elsevier B.V.)
  • Source: acs.org (ACS Publications)
  • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)
  • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)
  • Source: biorxiv.
  • Source: acs.org (The Journal of Physical Chemistry A)
  • Source: benchchem.
  • Source: phenomenex.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Boc-O-(2-bromophenyl)-D-serine

This document provides a detailed protocol for the safe and compliant disposal of N-Boc-O-(2-bromophenyl)-D-serine. As a specialized, non-natural amino acid derivative, its handling and disposal require a systematic appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of N-Boc-O-(2-bromophenyl)-D-serine. As a specialized, non-natural amino acid derivative, its handling and disposal require a systematic approach grounded in chemical safety principles. This guide is intended for laboratory personnel, including researchers, chemists, and safety officers engaged in pharmaceutical and chemical research.

Foundational Principles: Understanding the Compound

N-Boc-O-(2-bromophenyl)-D-serine is a synthetic amino acid derivative characterized by two key structural features that dictate its disposal pathway:

  • The tert-Butyloxycarbonyl (Boc) Group: A common acid-labile protecting group for amines. While stable under most basic and nucleophilic conditions, its presence contributes to the organic nature of the compound[1][2].

  • The O-(2-bromophenyl) Ether: The presence of a bromine atom on the phenyl ring is the most critical factor for waste classification. This places the compound firmly in the category of halogenated organic waste [3][4].

Due to its brominated aromatic structure, this compound must not be disposed of down the drain or in general solid waste. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration by a licensed waste management facility, to prevent the formation of toxic and environmentally persistent byproducts[4][5].

Hazard Assessment and Personal Protective Equipment (PPE)

Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.

  • Environmental Toxicity: Brominated organic compounds can be harmful to aquatic life.

Required Personal Protective Equipment (PPE): A rigorous adherence to PPE standards is the first line of defense against exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from dust particles and potential splashes[3][6].
Hand Protection Nitrile gloves (inspect before use).Prevents direct skin contact with the chemical[3][6].
Body Protection Standard laboratory coat.Protects skin and clothing from contamination[3].
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling fine dust particles of the compound[3][7].

Waste Segregation and Disposal Workflow

The cardinal rule for disposing of N-Boc-O-(2-bromophenyl)-D-serine is segregation . It must never be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash[4][8]. Mixing waste streams can increase disposal costs and create dangerous chemical incompatibilities[5].

The logical workflow for determining the correct disposal path is illustrated below.

G start Generated Waste: N-Boc-O-(2-bromophenyl)-D-serine substance_type Is the substance a solid or liquid? start->substance_type is_halogenated Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? substance_type->is_halogenated Solid container Place in a dedicated, properly labeled 'HALOGENATED ORGANIC SOLID WASTE' container. is_halogenated->container Yes (Bromine present) disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) office for incineration. container->disposal

Caption: Waste Disposal Decision Workflow for N-Boc-O-(2-bromophenyl)-D-serine.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling residual amounts of the solid compound, contaminated labware (e.g., weighing paper, spatulas), and empty containers.

4.1. For Solid N-Boc-O-(2-bromophenyl)-D-serine Waste

  • Work Area Preparation: Conduct all waste handling within a chemical fume hood or a well-ventilated area to minimize inhalation risk[7].

  • Container Identification: Obtain a designated "Halogenated Organic Solid Waste" container from your institution's waste management program. Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is clearly and correctly labeled[9][10].

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula. Avoid creating dust.

  • Sealing and Labeling: Securely close the container lid. Ensure the waste label is filled out completely, including the full chemical name: "N-Boc-O-(2-bromophenyl)-D-serine" and the approximate quantity[10]. The label must include the words "Hazardous Waste"[10].

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials (e.g., strong acids, bases, oxidizers)[10][11]. The storage area should be secure and clearly marked[11].

4.2. For Contaminated Labware

  • Gross Decontamination: Scrape off as much solid residue as possible into the "Halogenated Organic Solid Waste" container.

  • Solvent Rinse (Optional but Recommended): Rinse the contaminated item (e.g., spatula, glassware) with a minimal amount of a suitable non-halogenated organic solvent (e.g., acetone, ethyl acetate).

  • Rinsate Disposal: The resulting solvent rinsate is now considered halogenated liquid waste . It must be collected in a separate, dedicated "Halogenated Organic Liquid Waste" container[3][12].

  • Solid Disposal: Any disposable items used for cleaning, such as contaminated paper towels or wipes, must also be placed in the "Halogenated Organic Solid Waste" container.

4.3. For Empty Original Containers

  • Definition of "Empty": An "empty" container under many regulations still requires proper disposal. Do not discard in regular trash.

  • Procedure: If the container held the compound, it should be managed as hazardous waste. Triple-rinse the container with a suitable solvent, collecting the rinsate as halogenated liquid waste[8]. After rinsing, deface the original label to prevent misuse and dispose of the container as instructed by your institutional guidelines, which may allow for disposal as non-hazardous solid waste or require it to be placed in a lab glass disposal box[8][13].

Emergency Procedures: Spill Management

In the event of a small spill of solid N-Boc-O-(2-bromophenyl)-D-serine:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush for cleanup.

  • Cleanup: Gently sweep up the solid material using an inert absorbent material (e.g., vermiculite, sand) and place it into the "Halogenated Organic Solid Waste" container[14].

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cloth as halogenated solid waste.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) office, following institutional policy.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • Laboratory Hazardous Waste Management.
  • Boc-D-serine CAS No 6368-20-3 - Safety D
  • Safety Data Sheet for Fmoc-Asp(OtBu)-Ser(ΨMe,Me pro)-OH. AAPPTec, LLC.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • Organic Solvents. Cornell University Environment, Health and Safety.
  • Hazardous Waste Segreg
  • Management of Waste.
  • LCSS: Bromine.
  • Laboratory Waste Disposal Safety Protocols.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Where can I find handling precautions to work with brominated flame retardants?.
  • Halogenated Solvents in Laboratories.
  • Bromine - Safety D
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.

Sources

Handling

Personal protective equipment for handling N-Boc-O-(2-bromophenyl)-D-serine

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical chemical safety and field-proven laboratory logistics. Handling N-Boc-O-(2-bromophenyl)-D-serine requires a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical chemical safety and field-proven laboratory logistics.

Handling N-Boc-O-(2-bromophenyl)-D-serine requires a nuanced approach. This non-natural amino acid derivative is a critical building block for synthesizing conformationally restricted peptides. However, its structural components—specifically the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the brominated aromatic side chain—introduce unique physicochemical hazards that dictate strict handling and disposal protocols.

Below is a self-validating, step-by-step system for the safe operation, solubilization, and disposal of this compound.

Physicochemical Hazard Profile

Before initiating any workflow, it is critical to understand the quantitative and structural data that govern the compound's behavior in the lab.

PropertyValueOperational Implication
CAS Number 1656988-87-2[1]Unique identifier for exact SDS cross-referencing.
Molecular Formula C14H18BrNO5[1]Contains Bromine; strictly dictates halogenated waste segregation.
Molecular Weight 360.2 g/mol [1]High molecular weight requires precise micro-analytical balances.
Physical State Solid (Powder)High risk of aerosolization and static cling during transfer.
Protecting Group N-Boc (tert-butyloxycarbonyl)Acid-labile; requires strong acids (e.g., TFA, HF) for downstream cleavage[2].

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Safety is not just about wearing equipment; it is about understanding why that equipment is necessary. Every piece of PPE chosen for this workflow addresses a specific chemical vulnerability.

  • Hand Protection (Double-Gloving Strategy):

    • Protocol: Inner layer of standard nitrile (4 mil), outer layer of heavy-duty nitrile or neoprene.

    • Causality: While the solid amino acid powder does not easily penetrate nitrile, the polar aprotic solvents (like DMF or NMP) and chlorinated solvents (like DCM) used to solubilize it during solid-phase peptide synthesis (SPPS) will rapidly degrade standard gloves. Double-gloving ensures that if the outer glove fails due to solvent exposure, the inner glove provides a critical temporal window to safely remove the PPE without dermal exposure.

  • Eye Protection:

    • Protocol: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: The fine powder of amino acid derivatives is highly susceptible to static charge and can easily become airborne. Unvented goggles prevent micro-particulates from bypassing the shield and causing corneal irritation.

  • Respiratory & Engineering Controls:

    • Protocol: All handling must occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

    • Causality: This prevents the inhalation of aerosolized brominated dust and protects the operator from the volatile, toxic vapors of the solvents used for solubilization and subsequent Boc-deprotection[2].

Operational Workflow: Weighing and Solubilization

Workflow Start PPE & Fume Hood Verification Weigh Micro-weighing (Anti-static tools) Start->Weigh Transfer Closed-vial Transfer Weigh->Transfer Solvent Solubilization (DMF/DCM) Transfer->Solvent Reaction SPPS Coupling Reaction Solvent->Reaction

Safe handling and solubilization workflow for N-Boc-O-(2-bromophenyl)-D-serine.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the fume hood face velocity. Wipe down the micro-balance and surrounding area with an anti-static cloth. Self-Validation: This prevents the powder from scattering due to electrostatic repulsion, ensuring accurate yields and preventing contamination.

  • Micro-Weighing: Place a pre-tared, static-free glass vial on the balance. Using a grounded micro-spatula, carefully transfer the N-Boc-O-(2-bromophenyl)-D-serine powder[1].

  • Closed-Vial Transfer: Cap the vial immediately after weighing. Never transport open containers of halogenated powders across the laboratory space.

  • Solubilization: Return the capped vial to the fume hood. Add the appropriate coupling solvent (e.g., DMF or DCM) slowly. Swirl gently until complete dissolution is achieved before adding coupling reagents (e.g., EDC, HOBt).

Waste Segregation & Disposal Plan

The presence of the bromine atom in the side chain of N-Boc-O-(2-bromophenyl)-D-serine fundamentally alters its disposal pathway.

WasteLogic Waste Collect Reaction Waste Check Contains Bromine (>1% Halogen)? Waste->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Check->NonHalogenated No Incineration High-Temp Incineration (Acid Scrubbers) Halogenated->Incineration

Waste segregation logic dictating halogenated disposal for brominated compounds.

The Causality of Segregation: Halogenated organic compounds must be strictly separated from non-halogenated waste[3]. When incinerated, halogenated waste generates corrosive hydrobromic acid (HBr) or hydrochloric acid (HCl) gases. Disposal facilities must route this waste to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these gases[3]. Mixing halogenated waste into a non-halogenated stream can result in severe regulatory fines and environmental damage.

Step-by-Step Disposal Protocol:

  • Collection: Consolidate all liquid waste from the coupling and cleavage reactions (including TFA or HF cleavage cocktails used to remove the Boc group)[2] into a dedicated, chemically compatible carboy (e.g., high-density polyethylene, HDPE).

  • Segregation: Clearly label the carboy as "Hazardous Waste: Halogenated Organics (Contains Bromine, TFA/Solvents)"[3].

  • Storage: Keep the waste container tightly capped when not actively adding waste to prevent the evaporation of volatile solvents[3]. Store in a secondary containment tray within a ventilated cabinet.

  • Solid Waste: Dispose of contaminated spatulas, empty chemical bottles, and weigh boats in a designated solid hazardous waste bin, separate from standard biological or non-hazardous trash[3].

Emergency Response Protocol

  • Powder Spill: Do not sweep dry, as this will aerosolize the brominated powder. Cover the spill with damp absorbent pads to suppress dust. Carefully scoop the pads into a hazardous waste bag, seal, and label as halogenated solid waste.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water at a safety shower for at least 15 minutes.

References

  • Laboratory Hazardous Waste Management Guide. University of Tennessee Institute of Agriculture (UTIA) Safety Office. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.